molecular formula C10H9BrO B058458 8-Bromo-2-tetralone CAS No. 117294-21-0

8-Bromo-2-tetralone

Cat. No.: B058458
CAS No.: 117294-21-0
M. Wt: 225.08 g/mol
InChI Key: RWEVGLMABSFMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-tetralone is a high-value, versatile synthetic intermediate and key building block in organic chemistry and medicinal chemistry research. This brominated tetralone derivative is prized for its unique reactivity, where the bromine atom at the 8-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. This allows researchers to efficiently construct complex polycyclic structures and diverse compound libraries. Simultaneously, the carbonyl group at the 2-position is a crucial electrophilic site, amenable to nucleophilic attack, condensation, reduction, or Grignard reactions, enabling the synthesis of various tetralin-based analogs, including amines, alcohols, and heterocyclic systems.

Properties

IUPAC Name

8-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEVGLMABSFMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399749
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117294-21-0
Record name 8-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-2-tetralone: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-tetralone is a valuable synthetic intermediate characterized by a tetralone framework with a bromine atom at the 8-position and a ketone at the 2-position.[1] This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where it serves as a crucial precursor for developing targeted therapies for neurological and inflammatory diseases.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic routes, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The core of this compound is a bicyclic structure composed of a fused benzene and cyclohexanone ring, formally known as 3,4-dihydro-2(1H)-naphthalenone. The bromine substituent is located on the aromatic ring at position 8, adjacent to the fused aliphatic ring. The carbonyl group is positioned at the second carbon of the saturated ring. This specific substitution pattern dictates the molecule's reactivity, with the aryl bromide available for cross-coupling reactions and the ketone for various nucleophilic additions and derivatizations.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 117294-21-0[1][3][4]
Molecular Formula C₁₀H₉BrO[1][5]
Molecular Weight 225.08 g/mol [1][5]
Appearance Brown or yellow to off-white solid[4]
Purity Typically ≥97% (HPLC)[1][5]
Storage 2-8°C, under inert atmosphere[4][6]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected data from key spectroscopic methods are outlined below. The interpretation of these spectra provides unambiguous structural confirmation.

SpectroscopyCharacteristic Features
¹H NMR Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), and aliphatic protons of the cyclohexanone ring (typically in the δ 2.5-3.5 ppm range). The specific splitting patterns and chemical shifts are influenced by the bromine and carbonyl groups.
¹³C NMR A signal for the carbonyl carbon (typically δ > 190 ppm), signals for the aromatic carbons (some shifted due to the bromine substituent), and signals for the aliphatic carbons of the tetralone ring.
Infrared (IR) A strong absorption band characteristic of a ketone C=O stretch, typically found around 1710-1730 cm⁻¹. Absorption bands for C-H stretching and aromatic C=C stretching are also present.
Mass Spectrometry (MS) The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Part 2: Synthesis and Purification

Common Synthetic Routes

While specific, high-yield synthetic procedures for this compound are often proprietary, general methodologies for similar structures involve multi-step sequences. One plausible approach involves the transformation of a related, more accessible tetralone, such as converting a 1-tetralone derivative to a 2-tetralone. For instance, a common strategy for synthesizing 6-bromo-2-tetralone starts from 6-bromo-1-tetralone and proceeds through hydroboration, dehydration, epoxidation, and finally epoxide ring-opening.[7] Analogous Friedel-Crafts cyclizations are also fundamental in building the tetralone core.[8][9]

Detailed Experimental Protocol: Conceptual Synthesis Workflow

The following diagram outlines a conceptual workflow for a multi-step synthesis of a substituted 2-tetralone, illustrating the logical progression from starting materials to the purified final product.

Synthesis_Workflow Start Starting Material (e.g., Substituted Naphthalene or Phenylbutyric acid) Step1 Core Formation (e.g., Friedel-Crafts Cyclization) Start->Step1 Intermediate1 Tetralone Precursor (e.g., 1-Tetralone) Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Crude this compound Step2->Intermediate2 Step3 Purification (e.g., Column Chromatography or Recrystallization) Intermediate2->Step3 Product Pure this compound Step3->Product

Caption: Conceptual workflow for 2-tetralone synthesis.

Purification Techniques

Achieving high purity (typically >98%) is essential for applications in drug development. The primary methods for purifying crude this compound are:

  • Column Chromatography: Utilizes silica gel as the stationary phase with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from impurities.

  • Recrystallization: Involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Part 3: Chemical Reactivity and Synthetic Applications

Overview of Reactivity

This compound possesses two primary sites of reactivity:

  • The Aryl Bromide: The C-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.[10] This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful method for introducing molecular diversity.[11] The reactivity order for aryl halides in these reactions is generally I > Br > Cl, making the bromo derivative a reliable and moderately reactive substrate.[10][12]

  • The Ketone Carbonyl: The ketone group is susceptible to a wide range of standard carbonyl chemistry, including reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents (e.g., Grignard reagents) to create tertiary alcohols.[1]

Key Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most important application of this compound in medicinal chemistry. The ability to strategically form a C-C or C-N bond at the 8-position is crucial for building complex molecular architectures.

Suzuki_Coupling Reactants This compound + R-B(OH)₂ (Boronic Acid) Catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) + Base (e.g., K₂CO₃) Reactants->Catalyst Reaction Conditions Product 8-Aryl-2-tetralone (C-C Bond Formed) Catalyst->Product Yields New Scaffold

Caption: Generalized scheme for a Suzuki-Miyaura coupling reaction.

Application in Medicinal Chemistry

This compound is a key intermediate in the synthesis of compounds targeting the central nervous system (CNS) and inflammatory pathways.[2]

  • 5-HT₆ Receptor Antagonists: Its primary role is as a precursor for selective 5-HT₆ receptor antagonists.[2][3] These agents are under investigation for treating CNS disorders like Parkinson's disease and depression by modulating serotonin pathways.[2] The tetralone core provides the necessary structural foundation for these advanced therapeutic compounds.[2]

  • Anti-inflammatory Agents: Derivatives synthesized from this compound have shown potential as anti-inflammatory agents.[2] Research indicates they may inhibit key inflammatory processes such as macrophage activation and the production of pro-inflammatory cytokines.[2]

The strategic introduction of bromine into molecular structures is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[13][14]

Part 4: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is paramount.

  • Safety Precautions: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6][17]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[17] For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[15][17] If inhaled, move the person to fresh air.[15] If swallowed, rinse the mouth with water and seek medical attention.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16] For long-term stability, storage at 2-8°C is recommended.[4]

Conclusion

This compound stands out as a high-value intermediate for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature—a reactive aryl bromide for sophisticated cross-coupling and a versatile ketone for derivatization—provides chemists with a powerful tool for constructing complex molecular scaffolds. Its demonstrated utility in the synthesis of neurologically active compounds underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in their synthetic endeavors.

References

Spectroscopic Data of 8-Bromo-2-tetralone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-tetralone (CAS No. 117294-21-0) is a key synthetic intermediate of significant interest to researchers in drug discovery and development.[1][2] Its core structure, a tetralone scaffold, is a prevalent motif in a variety of biologically active compounds. Specifically, this compound serves as a crucial building block in the synthesis of selective 5-HT6 receptor antagonists, which are under investigation for the treatment of central nervous system disorders such as Parkinson's disease.[1][2]

Molecular Structure and Numbering

To facilitate a clear understanding of the spectroscopic data, the standard IUPAC numbering for the this compound ring system is provided below. This numbering will be used consistently throughout the guide for the assignment of NMR signals.

Figure 1: Chemical structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The introduction of the bromine atom at the C-8 position will induce significant changes in the chemical shifts of the aromatic protons compared to the parent 2-tetralone molecule due to its electron-withdrawing and anisotropic effects.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~7.5 - 7.6d~7-81H
H-7~7.3 - 7.4d~7-81H
H-6~7.1 - 7.2t~7-81H
H-1~3.6 - 3.7s-2H
H-4~3.1 - 3.2t~6-72H
H-3~2.6 - 2.7t~6-72H

Rationale for Assignments:

  • Aromatic Protons (H-5, H-6, H-7): The aromatic region will display an AMX spin system. The proton ortho to the bromine atom (H-7) and the proton peri to the carbonyl group (H-5) will be the most deshielded. The triplet for H-6 arises from coupling to both H-5 and H-7.

  • Aliphatic Protons (H-1, H-3, H-4): The protons on C-1 (H-1) are adjacent to the aromatic ring and alpha to the carbonyl group, leading to a singlet in the range of δ 3.6-3.7 ppm. The protons on C-4 (H-4), being benzylic, will appear as a triplet around δ 3.1-3.2 ppm, coupled to the H-3 protons. The H-3 protons, adjacent to both the C-4 methylene group and the C-2 carbonyl, will also be a triplet in the δ 2.6-2.7 ppm region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to have the largest chemical shift. The bromine substitution will cause a significant downfield shift for the carbon to which it is attached (C-8).

Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~208 - 212
C-4a~140 - 142
C-8a~135 - 137
C-6~128 - 130
C-5~127 - 129
C-7~125 - 127
C-8 (C-Br)~120 - 123
C-1~45 - 48
C-4~38 - 41
C-3~28 - 31

Rationale for Assignments:

  • Carbonyl Carbon (C-2): Ketone carbonyls typically resonate in the δ 205-220 ppm range.

  • Aromatic Carbons: The quaternary carbons C-4a and C-8a will be deshielded. The C-8 carbon, directly attached to the electronegative bromine atom, will show a characteristic chemical shift. The remaining aromatic carbons (C-5, C-6, C-7) will appear in the typical aromatic region of δ 125-130 ppm.

  • Aliphatic Carbons: The benzylic carbon (C-4) and the carbon alpha to the carbonyl (C-1) will be the most deshielded of the aliphatic carbons. The C-3 carbon will have the smallest chemical shift among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1715StrongC=O Stretch (Ketone)
~1600, ~1470Medium-WeakAromatic C=C Stretch
~1200 - 1000MediumC-Br Stretch

Rationale for Assignments:

  • The most prominent peak will be the strong C=O stretching vibration around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.

  • Absorptions for aromatic and aliphatic C-H stretching will be observed above and below 3000 cm⁻¹, respectively.

  • The C-Br stretching frequency is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Predicted Mass Spectrum Data

m/zRelative IntensityAssignment
224/226~1:1[M]⁺ (Molecular Ion)
145Moderate[M - Br]⁺
117Strong[M - Br - CO]⁺
116Moderate[M - Br - CO - H]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Rationale for Assignments:

  • Molecular Ion: The molecular ion peaks at m/z 224 and 226 correspond to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the bromine atom to give a fragment at m/z 145. Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to the base peak at m/z 117. Further fragmentation can lead to other characteristic ions as outlined in the table.

MS_Fragmentation M [C₁₀H₉BrO]⁺˙ m/z = 224/226 F1 [C₁₀H₉O]⁺ m/z = 145 M->F1 - Br• F2 [C₉H₉]⁺ m/z = 117 F1->F2 - CO F3 [C₇H₇]⁺ m/z = 91 F2->F3 - C₂H₂

Figure 2: Predicted major fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range of m/z 40-300 to observe the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided data tables, rationale, and experimental protocols are intended to serve as a valuable resource for researchers working with this important synthetic intermediate. While the absence of published experimental spectra necessitates a predictive approach, the analysis presented here is firmly rooted in established spectroscopic principles and data from closely related structures, offering a high degree of confidence in the expected spectral characteristics. As new research on this compound becomes available, this guide can be further refined with direct experimental data.

References

1H NMR and 13C NMR spectral analysis of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Spectral Analysis of 8-Bromo-2-tetralone

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bicyclic intermediate in synthetic organic chemistry, valued for its utility in constructing complex molecular frameworks for pharmaceutical and materials science applications. A definitive structural confirmation and purity assessment of this compound is paramount for its effective use. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the spectral data by correlating chemical shifts, coupling constants, and signal multiplicities to the specific molecular environment of each nucleus. This document serves as an expert-level reference, detailing not only the interpretation of the spectra but also the underlying principles and a validated experimental protocol for data acquisition.

The Molecular Architecture: An NMR Perspective

The structure of this compound presents a fascinating case for NMR analysis. It comprises a six-membered aliphatic ring fused to a substituted aromatic ring. Several key features dictate the appearance of its NMR spectra:

  • The Aromatic System: The benzene ring contains three protons whose chemical environments are influenced by the electron-withdrawing inductive effect of the bromine atom and the electronic effects of the fused aliphatic ring.

  • The Carbonyl Group: The ketone at the C2 position acts as a strong electron-withdrawing group, significantly deshielding adjacent protons (H3) and the carbonyl carbon itself.[1][2]

  • The Aliphatic Ring: This portion of the molecule contains three methylene groups (C1, C3, C4). The protons on these carbons exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The constrained ring structure also introduces diastereotopicity for the protons on C1 and C3.

A precise and unambiguous assignment of each signal is crucial for confirming the identity and isomeric purity of the compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.[3] Signals are analyzed based on their chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).[4][5]

Aromatic Region (δ 7.0 – 7.8 ppm)

The three aromatic protons give rise to a distinct set of signals downfield due to the deshielding effect of the ring current.[2][6] Their specific shifts and splitting are dictated by their position relative to the bromine atom.

  • H-5 (ortho to Br): This proton is expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent bromine atom. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho coupling, J ≈ 7-9 Hz) and H-7 (meta coupling, J ≈ 1-3 Hz).

  • H-7 (para to Br): This proton is also significantly deshielded and will appear as a doublet of doublets (dd) from coupling to H-6 (ortho coupling, J ≈ 7-9 Hz) and H-5 (meta coupling, J ≈ 1-3 Hz).

  • H-6 (meta to Br): This proton will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the two coupling constants are similar) due to coupling with both H-5 and H-7 (two ortho couplings).

Aliphatic Region (δ 2.5 – 3.8 ppm)

The three methylene groups of the saturated ring are chemically distinct.

  • H-1 Protons (Benzylic): These protons are adjacent to the aromatic ring, placing them in the benzylic position.[7] Their signal, typically around δ 3.6-3.7 ppm, is a singlet because they have no adjacent proton neighbors to couple with.

  • H-3 Protons (α to Carbonyl): Located adjacent to the electron-withdrawing carbonyl group, these protons are deshielded and appear downfield in the aliphatic region (around δ 3.1 ppm).[1] They appear as a triplet due to coupling with the two H-4 protons.

  • H-4 Protons: These protons are adjacent to the C3 methylene group and will appear as a triplet around δ 2.6 ppm, coupling with the H-3 protons.

Summary of ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-5~ 7.7ddJ_ortho ≈ 8.0, J_meta ≈ 1.5
H-7~ 7.5ddJ_ortho ≈ 8.0, J_meta ≈ 1.5
H-6~ 7.2tJ_ortho ≈ 8.0
H-1~ 3.65sN/A
H-3~ 3.1tJ ≈ 6.5
H-4~ 2.6tJ ≈ 6.5

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's local electronic environment.[8][9][10]

  • Carbonyl Carbon (C-2): This is the most deshielded carbon, appearing significantly downfield (δ > 200 ppm) due to the double bond to the highly electronegative oxygen atom.[11]

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These six carbons resonate in the typical aromatic region (δ 120-150 ppm).[2]

    • C-8 (Bromo-substituted): The carbon directly attached to bromine will be shifted upfield relative to the other aromatic carbons due to the heavy atom effect.

    • C-5, C-6, C-7: These protonated carbons will have more intense signals than the quaternary carbons.

    • C-4a, C-8a (Quaternary): These carbons at the ring fusion will typically show weaker signals.

  • Aliphatic Carbons (C-1, C-3, C-4): These sp³ hybridized carbons appear in the upfield region of the spectrum (δ 25-45 ppm).

    • C-3 (α to Carbonyl): This carbon is deshielded by the adjacent ketone and will be the most downfield of the aliphatic signals.[7]

    • C-1 (Benzylic): The benzylic carbon will be the next most downfield.

    • C-4: This carbon is the most shielded of the aliphatic set.

Summary of ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O)~ 205
C-8a~ 145
C-4a~ 135
C-7~ 132
C-5~ 130
C-6~ 128
C-8 (C-Br)~ 122
C-3~ 45
C-1~ 38
C-4~ 28

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated methodology.[12]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and well-defined residual solvent peak.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift calibration (δ = 0.00 ppm).

    • Transfer the clear solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp peaks and resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard 30-degree pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to ~12 ppm to cover the full range of expected proton signals.

    • Number of Scans: 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 2 seconds between scans ensures proper T1 relaxation for quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying interpretation.

    • Spectral Width: Set to ~220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[12]

    • Relaxation Delay: Use a 2-5 second delay.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are positive and have a pure absorption lineshape.

    • Perform baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For ¹H spectra, perform integration to determine the relative ratios of protons for each signal.

Visualization of Molecular Connectivity

The following diagram illustrates the key through-bond relationships (J-coupling) that give rise to the splitting patterns observed in the ¹H NMR spectrum.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons H5 H5 H6 H6 H5->H6 J_ortho H7 H7 H5->H7 J_meta H6->H7 J_ortho H1 H1 (2H) H3 H3 (2H) H4 H4 (2H) H3->H4 J_vicinal

Caption: Diagram of key ¹H-¹H J-coupling relationships in this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural elucidation of this compound. Each proton and carbon nucleus gives a distinct and predictable signal based on its unique electronic environment, which is primarily influenced by factors such as aromaticity, electronegative substituents, and carbonyl functionality. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify this compound, verify its purity, and proceed with its application in complex synthetic endeavors. The combination of detailed spectral interpretation and a robust experimental protocol ensures both accuracy and reproducibility, adhering to the highest standards of scientific integrity.

References

An In-depth Technical Guide to the Physical Properties of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-tetralone, with the CAS number 117294-21-0, is a halogenated derivative of 2-tetralone.[1][2] It is a solid compound, typically appearing as a yellow, brown, or off-white solid.[2] This molecule is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its utility stems from its role as a key intermediate in the synthesis of more complex molecules, including selective 5-HT6 receptor antagonists which are under investigation for the treatment of central nervous system disorders like Parkinson's disease.[3] The structural characteristics of this compound, specifically the presence of a bromine atom on the aromatic ring and a ketone group, make it a versatile building block for creating a diverse range of organic compounds.

This technical guide provides a detailed examination of the key physical properties of this compound: its melting point and solubility. Understanding these fundamental characteristics is crucial for the effective handling, reaction planning, and purification of this important synthetic intermediate.

Core Physical Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [4]
CAS Number 117294-21-0[1][2]
Appearance Yellow, brown, or off-white solid[2]
Melting Point Not definitively reported in the literature. See discussion below.
Solubility Predicted to be soluble in many organic solvents and insoluble in water. See discussion below.

Section 1: Melting Point Determination

The melting point of a solid is a critical physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Reported Melting Point Data

A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available scientific literature and chemical databases. However, the melting points of its isomers have been documented, which can provide a reasonable estimate and insight into the influence of substituent placement on this physical property.

IsomerCAS NumberReported Melting Point (°C)
2-Bromo-1-tetralone13672-07-639-43
6-Bromo-2-tetralone4133-35-170-76
7-Bromo-1-tetralone32281-97-3Soluble in Methanol

The variation in melting points among these isomers highlights the impact of the relative positions of the bromine atom and the carbonyl group on the crystal lattice energy of the molecule. Factors such as intermolecular forces, molecular symmetry, and packing efficiency in the solid state all contribute to the melting point.

Experimental Protocol for Melting Point Determination

The following is a standardized protocol for determining the melting point of a solid organic compound like this compound using the capillary method.

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Calibrated thermometer or digital temperature probe

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Begin heating the block at a moderate rate.

    • As the temperature approaches the expected melting range (based on isomeric data), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Interpretation:

    • A narrow melting range is indicative of a high-purity sample.

    • A broad or depressed melting range suggests the presence of impurities.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the heating block and the sample to be in equilibrium.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation: Dry and powder this compound B Pack Sample into Capillary Tube (2-3 mm height) A->B C Place Capillary in Melting Point Apparatus B->C D Heat at a moderate rate initially C->D E Reduce heating rate to 1-2°C/min near expected melting point D->E F Observe and Record T_initial (first liquid drop) E->F G Observe and Record T_final (all solid melts) F->G H Report Melting Range (T_initial - T_final) G->H

Caption: A stepwise workflow for the experimental determination of melting point.

Section 2: Solubility Profile

The solubility of a compound in various solvents is a fundamental physical property that dictates its behavior in solutions, which is critical for reaction setup, extraction, and crystallization processes.

Predicted Solubility of this compound

This compound possesses a largely nonpolar bicyclic hydrocarbon framework, with a polar ketone functional group and a polarizable bromine atom. This structure suggests that it will be:

  • Insoluble in water: The large nonpolar surface area of the molecule will dominate its interaction with the highly polar water molecules. The parent compound, 1-tetralone, is also reported to be insoluble in water.[5][6]

  • Soluble in a range of organic solvents: It is expected to be soluble in common organic solvents such as:

    • Nonpolar solvents: (e.g., hexane, toluene) due to van der Waals interactions with the hydrocarbon backbone.

    • Polar aprotic solvents: (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran) where the ketone group can participate in dipole-dipole interactions.

    • Polar protic solvents: (e.g., methanol, ethanol), although solubility might be slightly lower compared to polar aprotic solvents. The parent compound, 7-Bromo-1-tetralone, is noted to be soluble in methanol.[7]

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative solubility of this compound in various solvents.

Apparatus and Materials:

  • Small test tubes and a test tube rack

  • Spatula

  • Vortex mixer (optional)

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • This compound sample

Procedure:

  • Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise, starting with approximately 0.5 mL.

  • Mixing: Agitate the mixture vigorously for at least 30 seconds. A vortex mixer can be used for more efficient mixing.

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound does not fully dissolve, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Categorization: Classify the solubility of this compound in each solvent as soluble, partially soluble, or insoluble.

Causality Behind Experimental Choices:

  • Systematic Solvent Selection: Using a range of solvents with varying polarities provides a comprehensive solubility profile.

  • Incremental Solvent Addition: This method allows for a more nuanced assessment of solubility, helping to distinguish between compounds that are sparingly soluble and those that are truly insoluble.

Visualization of Solubility Determination Workflow

SolubilityWorkflow Workflow for Qualitative Solubility Determination A Add ~10-20 mg of this compound to a test tube B Add 0.5 mL of test solvent A->B C Vigorously mix for 30 seconds B->C D Observe for dissolution C->D E Is the solid fully dissolved? D->E F Record as 'Soluble' E->F Yes H Is the total volume < 3 mL? E->H No G Add another 0.5 mL of solvent (up to 3 mL total) G->C H->G Yes I Record as 'Partially Soluble' or 'Insoluble' H->I No

Caption: A decision-based workflow for determining the qualitative solubility of a compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of 8-Bromo-2-tetralone in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 8-Bromo-2-tetralone in Modern Drug Discovery

This compound (CAS No: 117294-21-0) is a pivotal intermediate in the landscape of medicinal chemistry and materials science.[1] Its unique bicyclic structure, featuring a bromine atom and a ketone functional group on a tetralone framework, makes it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a crucial precursor in the development of selective 5-HT6 receptor antagonists, which hold promise for treating central nervous system disorders such as Parkinson's disease and depression.[2][3] Furthermore, derivatives of this compound are being investigated for their potential anti-inflammatory properties.[3]

The efficiency of synthesizing these advanced therapeutic agents is intrinsically linked to the physicochemical properties of this compound, with solubility being a paramount consideration. The selection of an appropriate solvent system is critical for reaction kinetics, purification processes (such as crystallization), and overall process scalability. A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise but a fundamental necessity for researchers, scientists, and drug development professionals aiming to harness the full potential of this important molecule.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, offers a robust experimental framework for its determination, and provides expert insights into its likely behavior in a range of common organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle is governed by the polarity of both the solute (this compound) and the solvent. The molecular structure of this compound, with its combination of a largely nonpolar aromatic ring and a polar ketone group, results in a moderate overall polarity.

The key structural features influencing its solubility are:

  • The Tetralone Core: This bicyclic hydrocarbon structure is predominantly nonpolar and hydrophobic, favoring solubility in nonpolar solvents.

  • The Ketone Group (C=O): The carbonyl group introduces polarity and the capacity to act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to a lesser extent, polar protic solvents.

  • The Bromine Atom: The bromine substituent adds to the molecular weight and volume, which can slightly decrease solubility. While bromine is an electronegative atom, its contribution to the overall polarity of the large molecule is localized.

Based on these structural characteristics, we can anticipate the following solubility trends:

  • High Solubility is expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the ketone group. Examples include acetone, ethyl acetate, and dichloromethane.

  • Moderate Solubility is likely in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, the interaction with the ketone as a hydrogen bond acceptor is the primary driver of solubility. The nonpolar hydrocarbon backbone of this compound will limit its miscibility with highly polar protic solvents.

  • Low Solubility is anticipated in highly nonpolar solvents such as hexane and cyclohexane, as the polar ketone group will hinder dissolution. Conversely, very polar solvents like water will not effectively solvate the nonpolar regions of the molecule, also resulting in poor solubility.

dot graph "Solubility_Influencing_Factors" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="this compound\n(Solute)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solubility", pos="0,0!", shape=ellipse, style="filled,bold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Polar Ketone Group\n(Hydrogen Bond Acceptor)", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Nonpolar Aromatic &\nAlicyclic Rings", pos="2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Solvent Polarity", pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solvent Hydrogen\nBonding Capacity", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; A -> D [label="possesses"]; A -> E [label="possesses"]; D -> C [label="promotes in\npolar solvents"]; E -> C [label="promotes in\nnonpolar solvents"]; F -> B [label="is a property of"]; G -> B [label="is a property of"]; F -> C [label="influences"]; G -> C [label="influences"]; } Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[5]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade): Acetone, Ethanol, Methanol, Dichloromethane, Toluene, Ethyl Acetate, Hexane

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

  • Sample Preparation for Solubility Determination:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Pipette a precise volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

  • Sample Collection and Preparation for Analysis:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered supernatant with a suitable solvent (as used for the calibration standards) to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis by HPLC:

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label = "Preparation"; A [label="Prepare Calibration\nStandards"]; B [label="Add Excess Solute\nto Vials"]; C [label="Add Solvent to Vials"]; }

subgraph "cluster_Equilibration" { label = "Equilibration"; D [label="Agitate at Constant\nTemperature (24-48h)"]; }

subgraph "cluster_Analysis" { label = "Analysis"; E [label="Filter Supernatant"]; F [label="Dilute Sample"]; G [label="HPLC Analysis"]; }

subgraph "cluster_Calculation" { label = "Calculation"; H [label="Determine Concentration\nfrom Calibration Curve"]; I [label="Calculate Solubility"]; }

A -> G; B -> C -> D -> E -> F -> G -> H -> I; } Caption: Experimental workflow for determining the solubility of this compound.

Predicted Solubility Profile and Data Summary

While specific experimental data is not available in the literature, a qualitative and predictive solubility profile can be constructed based on the theoretical principles discussed. This table provides an at-a-glance reference for solvent selection in research and development.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh The polar ketone group of this compound interacts favorably with the polar aprotic nature of these solvents via dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate The ketone group can act as a hydrogen bond acceptor. However, the large nonpolar region of the molecule limits miscibility.
Nonpolar Aromatic TolueneModerate to High The aromatic ring of toluene can interact favorably with the aromatic part of this compound through π-π stacking.
Nonpolar Aliphatic Hexane, CyclohexaneLow The polarity of the ketone group is too high for effective solvation by these nonpolar solvents.
Highly Polar WaterVery Low The large, nonpolar hydrocarbon framework of the molecule makes it hydrophobic and poorly soluble in water.

Conclusion: A Pathway to Optimized Processes

This technical guide has provided a comprehensive overview of the solubility of this compound, a critical intermediate in pharmaceutical development. By understanding the interplay of its structural features—the polar ketone group and the nonpolar bicyclic system—researchers can make informed decisions regarding solvent selection. The detailed experimental protocol presented herein offers a clear and validated pathway for determining precise solubility data, which is indispensable for optimizing reaction conditions, enhancing purification efficiency, and ensuring the scalability of synthetic processes. The predictive solubility profile serves as a valuable initial guide for laboratory work. Ultimately, a thorough grasp of the solubility of this compound empowers scientists to accelerate the development of novel therapeutics for neurological and inflammatory diseases.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the historical context and the seminal synthetic route to 8-Bromo-2-tetralone, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry that underpins the creation of this valuable compound.

Introduction: The Significance of the 2-Tetralone Scaffold

The 2-tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, architecture provides an excellent platform for the spatial presentation of pharmacophoric elements. Derivatives of 2-tetralone have been instrumental in the development of a wide array of therapeutic agents, targeting a diverse range of biological endpoints. Notably, these compounds have found application in the modulation of central nervous system (CNS) pathways, with a particular focus on serotonin (5-HT) and dopamine (DA) receptors.[1] The strategic placement of substituents on the 2-tetralone core allows for the fine-tuning of a molecule's pharmacological profile, making the development of novel synthetic routes to substituted 2-tetralones a continuous area of research.

The Emergence of this compound: A Key Synthetic Intermediate

While the parent 2-tetralone has been known since its first synthesis in 1893 by Eugen Bamberger and Wilhelm Lodter, the targeted synthesis of specifically substituted analogs has been driven by the demands of drug discovery programs.[2] this compound (chemical formula: C₁₀H₉BrO) emerged as a particularly valuable intermediate due to the versatility of the bromine substituent.[3] The bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 8-position of the tetralone core. This strategic handle has made this compound a cornerstone in the synthesis of selective 5-HT₆ receptor antagonists, which are under investigation for the treatment of CNS disorders such as Parkinson's disease.[4]

The First Synthesis of this compound: A Landmark Achievement

The first documented synthesis of this compound was reported by J. J. Sims, M. Cadogan, and L. H. Selman in Organic Syntheses in 1971. This seminal work laid the foundation for the reliable and scalable production of this crucial building block. The synthetic strategy is a classic example of a Friedel-Crafts acylation followed by an intramolecular alkylation, a robust and well-established method for the construction of cyclic ketones.

Retrosynthetic Analysis and Strategic Considerations

The choice of starting material, 2-bromophenylacetic acid, was a critical strategic decision. This readily available precursor contains the pre-installed bromine atom at the desired position relative to the eventual point of cyclization. The overall synthetic transformation can be visualized with the following retrosynthetic analysis:

retrosynthesis This compound This compound Intermediate Acyl Chloride Intermediate Acyl Chloride This compound->Intermediate Acyl Chloride Intramolecular Friedel-Crafts 2-Bromophenylacetic acid 2-Bromophenylacetic acid Intermediate Acyl Chloride->2-Bromophenylacetic acid Acylation Ethylene Ethylene Intermediate Acyl Chloride->Ethylene Addition

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the activation of the carboxylic acid of 2-bromophenylacetic acid to an acyl chloride, followed by a Friedel-Crafts reaction with ethylene to form an intermediate that subsequently undergoes an intramolecular Friedel-Crafts alkylation to yield the target tetralone.

Detailed Experimental Protocol

The following protocol is based on the seminal work of Sims, Cadogan, and Selman, with annotations to provide insight into the rationale behind each step.

Step 1: Formation of 2-Bromophenylacetyl Chloride

  • Procedure: To a solution of 2-bromophenylacetic acid (1.0 equivalent) in a suitable inert solvent such as dichloromethane, oxalyl chloride (2.5 equivalents) is added dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF).[1][5] The reaction mixture is then stirred at room temperature for several hours.

  • Scientific Rationale: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation. Oxalyl chloride is a common and effective reagent for this transformation, and the reaction is catalyzed by DMF through the formation of the Vilsmeier reagent. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Friedel-Crafts Acylation with Ethylene and Intramolecular Cyclization

  • Procedure: The solution of 2-bromophenylacetyl chloride is added to a cooled (-5 °C) suspension of aluminum chloride (AlCl₃, a Lewis acid catalyst) in dichloromethane. Ethylene gas is then bubbled through the reaction mixture for an extended period.[5]

  • Scientific Rationale: This is the key bond-forming step. The Lewis acid, AlCl₃, activates the acyl chloride, making it a potent electrophile. Ethylene, acting as the nucleophile, attacks the acyl chloride in a Friedel-Crafts acylation. The resulting intermediate then undergoes an intramolecular Friedel-Crafts alkylation, where the newly formed alkyl chain attacks the aromatic ring to form the six-membered ring of the tetralone. The reaction is carried out at low temperature to control the reactivity and minimize side reactions.

Step 3: Work-up and Purification

  • Procedure: The reaction is quenched by the slow addition of water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by crystallization.

  • Scientific Rationale: The aqueous work-up neutralizes the Lewis acid and removes any water-soluble byproducts. Purification by crystallization yields the final product in a high state of purity.

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Material cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Friedel-Crafts Reaction cluster_reaction3 Step 3: Intramolecular Cyclization 2-Bromophenylacetic_acid 2-Bromophenylacetic acid Acyl_Chloride 2-Bromophenylacetyl chloride 2-Bromophenylacetic_acid->Acyl_Chloride Oxalyl Chloride, DMF Intermediate Friedel-Crafts Intermediate Acyl_Chloride->Intermediate Ethylene, AlCl3 This compound This compound Intermediate->this compound Intramolecular Alkylation

References

An In-depth Technical Guide to the Chemical Stability and Storage of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-tetralone (CAS No. 117294-21-0) is a key building block in medicinal chemistry and drug development.[1] Its utility as a precursor for synthesizing selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system disorders like Parkinson's disease, underscores its importance.[1] Furthermore, derivatives of this compound are being explored for their anti-inflammatory properties. The presence of both a bromine atom and a ketone functional group on a tetralone framework imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. However, this reactivity also necessitates a thorough understanding of its chemical stability to ensure its integrity during storage and handling, thereby safeguarding the reproducibility of synthetic procedures and the quality of downstream products.

This technical guide provides a comprehensive overview of the chemical stability of this compound, recommended storage conditions, and a framework for conducting stability-indicating studies. The insights presented herein are grounded in the established principles of physical organic chemistry and regulatory guidelines for pharmaceutical intermediates.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any discussion of its stability.

PropertyValueSource
Molecular Formula C₁₀H₉BrO[2]
Molecular Weight 225.08 g/mol [3]
Appearance Yellow to off-white or brown solid[4]
Storage Temperature 2-8°C[4]

While comprehensive data on properties like melting point, boiling point, and solubility are not consistently reported across publicly available sources, its solid-state at room temperature is a key handling consideration.

Core Stability Profile and Inherent Reactivity

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under recommended storage conditions .[5][6] However, the molecule's structure as an α-bromoketone points to inherent reactivity that must be managed. The primary factors influencing its stability are the carbon-bromine bond and the adjacent carbonyl group. This combination makes the α-carbon susceptible to nucleophilic attack and the overall molecule prone to elimination reactions.

Incompatible Materials and Conditions

To maintain the integrity of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can react with the tetralone ring system or the benzylic positions.[6][7][8]

  • Acids, Acid Chlorides, and Acid Anhydrides: These can potentially catalyze degradation pathways, including enolization followed by further reactions.[5]

  • Moisture: The presence of water can facilitate hydrolysis, although the rate is likely slow for the C-Br bond without catalysis. It is good practice to store the compound in a dry environment.[5]

  • Light: While specific photostability data for this compound is not available, many brominated organic compounds are known to undergo photolytic degradation, often through homolytic cleavage of the C-Br bond.[9]

  • Elevated Temperatures: Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. Hazardous decomposition products upon heating may include hydrogen bromide and carbon oxides.[7]

Recommended Storage Conditions

Based on the available data and the chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidative degradation.
Light Amber or opaque containerTo protect against photolytic degradation.
Moisture Tightly sealed container in a dry environmentTo prevent hydrolysis and other moisture-mediated reactions.
Container Material Glass is generally preferred. Material compatibility studies are recommended for long-term storage or when using plastic containers.To avoid potential leaching or reaction with the container.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of pharmaceutical development that provides invaluable insights into the intrinsic stability of a drug substance or intermediate.[10] By subjecting the compound to conditions more severe than those it would encounter during normal handling and storage, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed.

The following sections outline a recommended set of forced degradation studies for this compound. It is important to note that the proposed degradation pathways are based on established chemical principles for α-haloketones and tetralone systems, and experimental verification is essential.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization Stock_Solution Prepare Stock Solution of This compound in an appropriate solvent (e.g., ACN:H2O) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, heat) Stock_Solution->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT/heat) Stock_Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 60°C) Stock_Solution->Thermal Photo Photolytic Degradation (UV/Vis light) Stock_Solution->Photo Analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Isolate and characterize significant degradation products (e.g., LC-MS/MS, NMR) Analysis->Characterization Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions cluster_photo Photolytic Conditions BTT This compound Enol Enol Intermediate BTT->Enol H⁺ Favorskii Favorskii Rearrangement Product BTT->Favorskii OH⁻ Elimination Elimination Product (α,β-unsaturated ketone) BTT->Elimination OH⁻ Oxidized Oxidized Products (e.g., ring opening) BTT->Oxidized [O] Debromination Debrominated Product (2-Tetralone) BTT->Debromination Aromatization Aromatization Product (e.g., 8-Bromo-2-naphthol) Enol->Aromatization -HBr

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Reactive Intermediates

In the intricate world of medicinal chemistry and drug development, reactive intermediates like 8-Bromo-2-tetralone are the unsung heroes. They are the versatile building blocks that pave the way for novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[1][2] As a precursor for synthesizing selective 5-HT6 receptor antagonists, its role in developing treatments for conditions such as Parkinson's disease is of significant interest.[1][2] However, the very chemical reactivity that makes this compound a valuable tool in synthesis also necessitates a profound respect for its potential hazards. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling, grounded in the principles of causality and self-validating laboratory practices.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No. 117294-21-0) is a bicyclic organic compound with a molecular formula of C₁₀H₉BrO.[3][4][5] Its structure, featuring a bromine atom and a ketone functional group on a tetralone framework, is the source of its synthetic utility and its hazardous properties.[4]

A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the universal standard for this.

GHS Hazard Classification Category Hazard Statement Source(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[6]
Acute toxicity, Oral4H302: Harmful if swallowed[7]

Signal Word: Warning[6][7]

GHS Pictograms:

alt text

It is critical to note that for this compound, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3] This lack of comprehensive data elevates the importance of treating the compound with the utmost caution, assuming it may have other, as-yet-unidentified hazardous properties.

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should govern all interactions with this compound. This is best achieved through a multi-layered approach, starting with engineering controls and supplemented by robust PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for inhalation of the powdered compound and to prevent its widespread dissemination in the laboratory.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This provides a contained workspace with active ventilation, drawing airborne particles away from the user.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[3]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] Given the serious eye irritation risk, the use of chemical splash goggles is strongly recommended.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a common and effective choice.[9] It is imperative to inspect gloves for any signs of degradation or puncture before each use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Skin and Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spills or splashes, consider the use of a chemically resistant apron.

  • Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, additional respiratory protection should not be necessary. However, in situations where dust formation is significant or ventilation is compromised, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[3]

Section 3: Standard Operating Procedure (SOP) for Handling this compound

This protocol is designed to be a self-validating system, where each step logically flows from the inherent risks of the compound.

3.1 Preparation and Pre-Handling

  • Designate an Area: Clearly demarcate the area within the fume hood where the work will be performed.

  • Assemble Materials: Before introducing this compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, and waste containers) is inside the fume hood. This minimizes traffic in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

3.2 Weighing and Transferring the Solid

  • Don PPE: Put on all required PPE before handling the primary container.

  • Static Control: To avoid ignition of vapors by static electricity discharge, ensure all metal equipment is grounded.[8]

  • Gentle Handling: Open the container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid scooping or dropping the material in a way that generates dust.

  • Close Container: Immediately and securely close the primary container of this compound.

3.3 Post-Handling and Decontamination

  • Clean Up: Using a disposable scoop or brush, carefully sweep any residual solid into a designated solid waste container.

  • Decontaminate Surfaces: Wipe down the work surface in the fume hood, as well as any equipment used, with a suitable solvent (e.g., isopropanol or ethanol) and absorbent pads. Dispose of all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][9]

Section 4: Emergency Response Protocols

Preparedness is paramount. A clear and practiced emergency response plan is a non-negotiable aspect of working with hazardous materials.

4.1 First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, seek medical attention.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and consult a physician.[3]

4.2 Accidental Release Measures

In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Evacuate Evacuate Personnel Alert Alert Others & Area Supervisor Evacuate->Alert Immediately Ventilate Ensure Adequate Ventilation (If safe to do so) Alert->Ventilate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Ventilate->PPE Contain Contain Spill (Do not create dust) PPE->Contain Cleanup Sweep up solid material Place in a sealed container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to an accidental spill of this compound.

Section 5: Storage and Disposal

Proper long-term handling extends to how the material is stored and ultimately discarded.

5.1 Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[7][9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[7][9]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

  • Some suppliers recommend refrigeration and storage under an inert atmosphere like nitrogen.[9] Always follow the specific storage instructions on the supplier's label and SDS.

5.2 Waste Disposal

  • All waste materials, including contaminated PPE, cleaning supplies, and unused product, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[6]

  • It is recommended to use a licensed professional waste disposal service.[3] Do not allow the product to enter drains or the environment.[3][9]

Conclusion: A Culture of Vigilance

This compound is a powerful tool in the arsenal of the medicinal chemist. Its potential to unlock new therapies is significant. However, this potential can only be safely realized through a culture of vigilance, a deep understanding of its hazards, and the consistent application of sound scientific and safety practices. This guide provides the technical framework, but it is the informed and cautious researcher who ultimately ensures a safe and productive scientific endeavor.

References

Navigating the Nomenclature of a Key Neuromodulatory Precursor: A Technical Guide to 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Properties, and Applications of 8-Bromo-2-tetralone in Chemical Literature.

Introduction: The Significance of this compound in Modern Medicinal Chemistry

This compound is a crucial chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of the nomenclature, chemical identity, and practical applications of this compound, with a focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).

The primary importance of this compound lies in its function as a precursor for the synthesis of selective 5-HT6 receptor antagonists.[1] These antagonists are under active investigation for their potential therapeutic benefits in treating a range of CNS disorders, including Parkinson's disease and depression.[1] The modulation of neurotransmitter systems, particularly the serotonin pathways, is a key strategy in the development of treatments for these conditions. This compound provides the foundational chemical architecture for creating compounds that can precisely target the 5-HT6 receptor, potentially leading to more effective therapies with fewer side effects.

Beyond its role in neurology, derivatives of this compound are also being explored for their anti-inflammatory properties. Research has indicated that certain tetralone derivatives can modulate key cellular processes involved in inflammation, opening up new avenues for the development of treatments for chronic inflammatory diseases.

This guide will delve into the various synonyms and identifiers for this compound encountered in chemical literature, clarify its systematic nomenclature, and provide key physicochemical data. Furthermore, it will present a practical, step-by-step experimental protocol illustrating its application in the synthesis of a relevant precursor for a 5-HT6 receptor antagonist, thereby offering a tangible example of its utility in drug discovery.

A Multitude of Names: Deconstructing the Synonyms for this compound

In scientific literature and commercial databases, this compound is referred to by a variety of names. This can sometimes lead to confusion, making a clear understanding of its nomenclature essential for researchers. The different names often arise from different naming conventions, including common names, semi-systematic names, and the official IUPAC nomenclature.

The most commonly encountered synonyms for this compound include:

  • 8-Bromo-3,4-dihydronaphthalen-2(1H)-one : This is a highly descriptive and frequently used synonym that clearly indicates the presence of a bromine atom at the 8-position and a ketone at the 2-position of a dihydronaphthalene ring system.

  • 8-Bromo-3,4-dihydro-1H-naphthalen-2-one : A slight variation of the previous synonym, with the position of the hydrogen on the nitrogen being specified differently.

  • 8-Bromo-1,2,3,4-tetrahydro-2-oxonaphthalene : This name emphasizes the saturated nature of the carbocyclic ring and the position of the oxo (ketone) group.[2]

  • 8-Bromotetralin-2-one : A more concise, semi-systematic name.

The officially preferred IUPAC name, which provides the most systematic and unambiguous description of the molecule's structure, is 8-bromo-3,4-dihydronaphthalen-2(1H)-one .

To aid in the unambiguous identification of this compound, it is crucial to rely on its CAS (Chemical Abstracts Service) Registry Number, which is a unique identifier for every chemical substance.

CAS Number: 117294-21-0 [2][3]

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

G cluster_main Core Chemical Identity cluster_synonyms Synonyms in Chemical Literature This compound This compound CAS: 117294-21-0 CAS: 117294-21-0 This compound->CAS: 117294-21-0 is identified by 8-Bromo-3,4-dihydronaphthalen-2(1H)-one 8-Bromo-3,4-dihydronaphthalen-2(1H)-one This compound->8-Bromo-3,4-dihydronaphthalen-2(1H)-one is also known as 8-Bromo-3,4-dihydro-1H-naphthalen-2-one 8-Bromo-3,4-dihydro-1H-naphthalen-2-one This compound->8-Bromo-3,4-dihydro-1H-naphthalen-2-one is also known as 8-Bromo-1,2,3,4-tetrahydro-2-oxonaphthalene 8-Bromo-1,2,3,4-tetrahydro-2-oxonaphthalene This compound->8-Bromo-1,2,3,4-tetrahydro-2-oxonaphthalene is also known as 8-Bromotetralin-2-one 8-Bromotetralin-2-one This compound->8-Bromotetralin-2-one is also known as G This compound Intermediate_Amine Substituted 8-Bromo-2-aminotetralin This compound->Intermediate_Amine Reductive Amination (e.g., NaBH(OAc)₃, amine) Final_Product 5-HT6 Receptor Antagonist Precursor Intermediate_Amine->Final_Product Further Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 8-Bromo-2-tetralone from 2-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Bromo-2-tetralone is a valuable bicyclic ketone that serves as a pivotal intermediate in medicinal chemistry and drug development. Its structure is a key building block for the synthesis of various biologically active compounds. Notably, it is a precursor for developing selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system (CNS) disorders like Parkinson's disease and depression.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, starting from the commercially available 2-bromophenylacetic acid.[3] The described methodology follows a robust two-step synthetic pathway: the formation of an acyl chloride intermediate followed by an intramolecular Friedel-Crafts acylation to construct the tetralone core.[4]

Section 1: Scientific Principles & Reaction Mechanism

The conversion of 2-bromophenylacetic acid to this compound is a classic example of ring-forming electrophilic aromatic substitution. The strategy hinges on first activating the carboxylic acid and then inducing it to cyclize.

Step 1: Activation of the Carboxylic Acid via Acyl Chloride Formation

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct intramolecular acylation unfeasible. Therefore, the first step is to convert the carboxylic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts.[5][6]

The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is an excellent leaving group. A subsequent attack by the chloride ion displaces this group, which then decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[7] The evolution of these gaseous byproducts helps drive the reaction to completion and simplifies the isolation of the resulting 2-bromophenylacetyl chloride.[5]

Step 2: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[8] In this synthesis, the reaction is intramolecular, where the nucleophile (the aromatic ring) and the electrophile (the acyl chloride) are part of the same molecule, leading to the formation of a new ring.[9][10][11]

The key to this step is the generation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst. AlCl₃ coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion. This reaction preferentially forms a stable six-membered ring. Subsequent loss of a proton (rearomatization) yields the final product, this compound.

Section 2: Synthesis Workflow & Mechanistic Diagrams

To visually represent the process, the following diagrams outline the overall workflow and the detailed mechanism of the key cyclization step.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 2-Bromophenylacetic Acid B 2-Bromophenylacetyl Chloride A->B Activation A->B C This compound B->C Cyclization & Workup B->C reagent1 Thionyl Chloride (SOCl₂) reagent2 Aluminum Chloride (AlCl₃) Quench (Ice/HCl) G A 2-Bromophenylacetyl Chloride B Acylium Ion Complex (Electrophile) A->B + AlCl₃ C Sigma Complex (Intermediate) B->C Aromatic Ring Attack D This compound-AlCl₃ Complex C->D Rearomatization (-HCl) E This compound D->E Quench catalyst AlCl₃ (Lewis Acid) quench H₂O / H⁺ (Workup)

References

Detailed experimental protocol for 8-Bromo-2-tetralone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 8-Bromo-2-tetralone

Abstract

This compound is a valuable synthetic intermediate, serving as a crucial building block in the development of novel therapeutic agents, particularly in neurological and inflammatory disease research.[1][2] Its utility stems from its role as a precursor for synthesizing selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system (CNS) disorders like Parkinson's disease.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the electrophilic aromatic bromination of 2-tetralone. It elucidates the underlying chemical principles, details a step-by-step experimental procedure, outlines critical safety measures, and provides a framework for product characterization and troubleshooting.

Underlying Principles: The Chemistry of Electrophilic Aromatic Bromination

The synthesis of this compound from 2-tetralone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The overall transformation involves the replacement of a hydrogen atom on the aromatic ring of 2-tetralone with a bromine atom. The mechanism proceeds through a well-established multi-step process.[5][6]

Mechanism of Bromination:

  • Generation of the Electrophile: Although many aromatic brominations require a Lewis acid catalyst (like FeBr₃) to polarize the bromine molecule (Br₂), the tetralone ring system is sufficiently activated by the fused aliphatic ring to react with molecular bromine directly, especially in a polar solvent like acetic acid.[7] The Br-Br bond becomes polarized, creating a potent electrophile (Br⁺).

  • Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring in 2-tetralone acts as a nucleophile, attacking the electrophilic bromine atom. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][7] This is the rate-determining step of the reaction.[5]

  • Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base (such as the solvent or the bromide ion) removes a proton (H⁺) from the carbon atom bearing the new bromine substituent.[8] This restores the highly stable aromatic ring, yielding the final product, this compound.[7]

Regioselectivity: The position of bromination is dictated by the directing effects of the substituents on the 2-tetralone scaffold. The fused alkyl ring is an activating group and directs electrophiles to the ortho and para positions (C6 and C8). The carbonyl group is a deactivating group and directs meta (C5 and C7). The activating, ortho-directing effect of the alkyl group is dominant, leading to preferential substitution at the C8 position.

Critical Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures. A thorough risk assessment must be conducted before commencing any work.

  • Bromine (Br₂): Bromine is extremely toxic, highly corrosive, and volatile. It can cause severe chemical burns upon contact with skin and eyes and is fatal if inhaled.[9] All manipulations involving bromine must be performed in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, bromine-resistant gloves (e.g., Viton or laminate).[9][11] Have a quenching solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃), readily available to neutralize spills or residual bromine.[12]

  • Glacial Acetic Acid (CH₃COOH): This is a corrosive liquid that can cause severe skin and eye burns.[13] Its vapors are irritating to the respiratory system. Handle with care in a well-ventilated area or fume hood.[14]

  • General Precautions: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially when working with flammable organic solvents like diethyl ether or ethyl acetate.[11][14] An emergency eyewash station and safety shower must be immediately accessible.[14]

Detailed Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity/Grade
2-TetraloneC₁₀H₁₀O146.191.46 g (10.0 mmol)≥98%
BromineBr₂159.810.54 mL (1.68 g, 10.5 mmol)≥99.5%
Glacial Acetic AcidCH₃COOH60.0520 mLACS Grade
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mLAnhydrous
Sodium Thiosulfate Sol.Na₂S₂O₃158.11~30 mL10% (w/v) in H₂O
Sodium Bicarbonate Sol.NaHCO₃84.01~50 mLSaturated in H₂O
Brine (NaCl Sol.)NaCl58.44~30 mLSaturated in H₂O
Anhydrous Magnesium SulfateMgSO₄120.37~5 gAnhydrous
Step-by-Step Procedure

Reaction Setup & Execution:

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • In the fume hood, dissolve 1.46 g (10.0 mmol) of 2-tetralone in 20 mL of glacial acetic acid in the flask.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Carefully measure 0.54 mL (10.5 mmol) of bromine and add it to the dropping funnel. Caution: Perform this transfer in the fume hood with appropriate PPE.

  • Add the bromine dropwise to the stirred 2-tetralone solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup & Isolation: 7. Once the reaction is complete, cool the flask again in an ice bath. 8. Slowly pour the reaction mixture into a beaker containing ~50 mL of ice water with vigorous stirring. 9. Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution dropwise until the orange/red color of bromine disappears completely. 10. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL). 11. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL). 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 13. Purify the crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) as the eluent. 14. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.[15]

Process Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep 1. Preparation & Reaction cluster_workup 2. Workup & Isolation cluster_purify 3. Purification & Analysis A Dissolve 2-Tetralone in Acetic Acid B Cool to 0-5 °C A->B C Add Bromine Dropwise B->C D Stir at Room Temp (2-3 hours) C->D E Quench with Ice Water & Sodium Thiosulfate D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash with NaHCO₃ & Brine F->G H Dry (MgSO₄) & Evaporate G->H I Flash Column Chromatography H->I Crude Product J Combine Fractions & Concentrate I->J K Characterize Product (NMR, IR, MS) J->K J->K Pure Product

Caption: A schematic overview of the synthesis, workup, and purification of this compound.

Characterization and Validation

Confirm the identity and purity of the synthesized this compound using standard analytical techniques.

PropertyExpected Value
Appearance Yellow or brown to off-white solid/oil[16]
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol [17]
¹H NMR (CDCl₃) Expect signals in the aromatic region (δ ~7.0-7.6 ppm) showing splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, and aliphatic protons (δ ~2.5-3.5 ppm) corresponding to the tetralone backbone.
¹³C NMR (CDCl₃) Expect a signal for the carbonyl carbon (C=O) around δ 200-210 ppm, several signals in the aromatic region (δ ~120-145 ppm), and aliphatic carbon signals.
IR (KBr or neat) Characteristic absorption for the C=O stretch of the ketone at ~1715 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 224 and an M+2 peak at m/z ≈ 226 of similar intensity, characteristic of a monobrominated compound.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and monitor closely by TLC. Ensure the bromine is of high purity and added in the correct stoichiometry.
Loss of product during workup.Ensure pH is neutral before extraction. Perform multiple, smaller volume extractions rather than one large one.
Multiple Products (Isomers) Reaction temperature too high.Maintain the reaction temperature strictly at 0-5 °C during bromine addition to improve regioselectivity.
Starting Material Remains Insufficient bromine or deactivation.Ensure accurate measurement of bromine. Check for moisture, which can interfere with the reaction.
Product is a Dark Oil Residual bromine or impurities.Ensure complete quenching with sodium thiosulfate. If purification by chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Conclusion

The electrophilic bromination of 2-tetralone is an effective and reliable method for synthesizing this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to stringent safety protocols for handling bromine, researchers can obtain this valuable intermediate in good yield and purity. The protocol described herein is robust and provides a solid foundation for the production of this compound for applications in medicinal chemistry and drug development.

References

The Strategic Utility of 8-Bromo-2-tetralone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the tetralone framework stands out as a privileged structure, forming the core of numerous bioactive molecules.[1][2] Among its derivatives, 8-bromo-2-tetralone (CAS: 117294-21-0) has emerged as a particularly valuable and versatile intermediate. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a ketone at the 2-position and a bromine atom on the aromatic ring at the 8-position. This arrangement allows for sequential and selective modifications, making it an ideal building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the construction of compounds with significant therapeutic potential, particularly in the realm of neurological and inflammatory diseases. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions.

Core Applications: A Gateway to Novel Therapeutics

The primary utility of this compound in medicinal chemistry stems from its function as a precursor for the synthesis of selective 5-HT6 receptor antagonists. These antagonists are actively being investigated for their therapeutic efficacy in treating a range of central nervous system (CNS) disorders, including Parkinson's disease and depression.[3] The tetralone core provides a foundational scaffold, while the bromine atom serves as a handle for introducing diverse aryl and amino substituents through modern cross-coupling methodologies.

Furthermore, derivatives of this compound have shown promise as anti-inflammatory agents, highlighting the broad therapeutic potential of molecules derived from this intermediate. The ability to readily modify the 8-position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

The following sections will provide detailed protocols for two of the most powerful and widely used transformations involving this compound: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The bromine atom of this compound is ideally positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient and selective formation of new bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this reaction is instrumental in the synthesis of 8-aryl-2-tetralones, a class of compounds with diverse biological activities.[5]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron reagent.[4]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction 8-Aryl-2-tetralone 8-Aryl-2-tetralone Reaction->8-Aryl-2-tetralone Forms C-C bond Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound This compound->Reaction Amine Amine Amine->Reaction Pd Catalyst + Ligand Pd Catalyst + Ligand Pd Catalyst + Ligand->Reaction Base Base Base->Reaction 8-Amino-2-tetralone Derivative 8-Amino-2-tetralone Derivative Reaction->8-Amino-2-tetralone Derivative Forms C-N bond

References

Application Notes & Protocols: The Strategic Utility of 8-Bromo-2-tetralone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Chemist's Perspective on 8-Bromo-2-tetralone

In the landscape of drug discovery, the selection of a starting scaffold is a decision of paramount importance. It dictates the synthetic possibilities, influences the pharmacokinetic profile, and ultimately defines the accessible chemical space for biological targets. This compound (CAS: 117294-21-0) has emerged not merely as another intermediate, but as a strategic building block of significant value.[1] Its utility lies in a robust bicyclic framework combined with two orthogonal points of chemical reactivity: a ketone for classical carbonyl chemistry and a strategically placed bromine atom on the aromatic ring, serving as a versatile handle for modern cross-coupling reactions.[2]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide the underlying strategic rationale for why and how this compound is effectively leveraged in the synthesis of next-generation therapeutics, particularly in the realms of neurological and inflammatory diseases.

Part 1: Core Applications in Therapeutic Discovery

The rigid tetralone core provides a well-defined three-dimensional structure, a desirable trait for specific receptor binding. The true power of the 8-bromo isomer, however, is its role as a precursor to compounds with finely-tuned biological activities.

The Cornerstone of Novel CNS Agents: Targeting the 5-HT6 Receptor

A primary and highly significant application of this compound is in the synthesis of selective antagonists for the 5-HT6 serotonin receptor. These receptors are predominantly expressed in the central nervous system (CNS) and are implicated in cognitive processes, memory, and mood regulation. Their dysregulation is linked to a spectrum of neurological and psychiatric disorders, including Parkinson's disease and depression.

Expert Rationale: The 8-bromo position provides a crucial synthetic vector. By employing palladium-catalyzed cross-coupling reactions, medicinal chemists can systematically introduce a variety of aryl and heteroaryl moieties at this position. This allows for a methodical exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity against other serotonin receptor subtypes, and pharmacokinetic properties. The tetralone scaffold itself serves as a rigid anchor, positioning the appended groups for optimal interaction within the receptor's binding pocket. This targeted modulation is key to developing therapies with enhanced efficacy and potentially fewer side effects.

G cluster_0 Synthetic Strategy for 5-HT6 Antagonists Start This compound Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate 8-Aryl/Heteroaryl-2-tetralone Step1->Intermediate Step2 Further Functionalization (e.g., Reductive Amination) Intermediate->Step2 Final Selective 5-HT6 Receptor Antagonist Step2->Final cluster_1 Inhibition of Inflammatory Cascade Stimulus Inflammatory Stimulus Macrophage Macrophage Stimulus->Macrophage Signaling Intracellular Signaling Macrophage->Signaling Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines Derivative Tetralone Derivative Derivative->Signaling Inhibits

References

The Strategic Role of 8-Bromo-2-Tetralone in the Synthesis of Selective 5-HT6 Receptor Antagonists: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the 5-HT6 Receptor - A Promising Avenue in Neurotherapeutics

The serotonin 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a compelling target for the development of novel therapeutics for cognitive and neuropsychiatric disorders.[1] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning, memory, and other cognitive processes.[1] This has spurred significant interest in the discovery and development of selective 5-HT6 receptor antagonists for conditions such as Alzheimer's disease and schizophrenia. A common structural feature of many potent 5-HT6 receptor antagonists is the presence of an arylsulfonyl moiety linked to a constrained amine. The synthesis of these complex molecules often relies on versatile and strategically functionalized building blocks. Among these, 8-bromo-2-tetralone has proven to be a pivotal intermediate, providing a rigid scaffold and a handle for introducing key pharmacophoric elements. This guide provides an in-depth exploration of the application of this compound in the synthesis of selective 5-HT6 receptor antagonists, complete with detailed protocols and mechanistic insights.

The Rationale Behind this compound as a Key Building Block

The utility of this compound in this context stems from several key features of its structure:

  • The Tetralone Scaffold: The rigid bicyclic structure of the tetralone core helps to conformationally constrain the final molecule. This pre-organization can lead to higher binding affinity and selectivity for the target receptor by reducing the entropic penalty upon binding.

  • The Ketone Functionality: The ketone at the 2-position is an ideal handle for introducing the crucial amine functionality through reductive amination. This reaction is generally high-yielding and allows for the introduction of a wide variety of amine-containing fragments, facilitating the exploration of structure-activity relationships (SAR).

  • The Bromine Atom: The bromine atom at the 8-position serves as a versatile synthetic handle. It can be retained in the final molecule, where it may engage in halogen bonding or other interactions within the receptor binding pocket, or it can be used as a point for further chemical modification through cross-coupling reactions to introduce additional diversity.

General Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of the core aminotetralin scaffold from this compound typically proceeds through a two-step sequence involving reductive amination followed by N-arylsulfonylation.

G Start This compound Intermediate1 8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine (Intermediate A) Start->Intermediate1 Reductive Amination (e.g., with NH4OAc, NaBH3CN) FinalProduct N-(8-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)arylsulfonamide (Target Scaffold) Intermediate1->FinalProduct N-Arylsulfonylation (e.g., with ArSO2Cl, Pyridine)

References

Application Notes and Protocols: The Role of 8-Bromo-2-tetralone in Developing Treatments for CNS Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a foundational element for a multitude of pharmacologically active agents. Among its derivatives, 8-Bromo-2-tetralone has emerged as a critical and versatile starting material for the synthesis of novel compounds targeting the central nervous system (CNS). Its unique chemical reactivity allows for precise structural modifications, leading to the development of potent and selective ligands for key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. This guide provides an in-depth exploration of this compound's application in CNS drug discovery, detailing its role as a precursor for selective serotonin (5-HT) and dopamine receptor modulators. We present validated synthetic protocols, in vitro pharmacological assays, and the strategic rationale behind experimental designs, offering researchers a comprehensive resource to leverage this key intermediate in their therapeutic development programs.

Introduction: The Strategic Importance of the 2-Tetralone Scaffold in CNS Drug Discovery

The 2-aminotetralin framework, readily accessible from 2-tetralone precursors, is a cornerstone in the design of ligands for monoamine receptors. This is due to its structural resemblance to endogenous neurotransmitters like dopamine and serotonin. The strategic placement of a bromine atom at the 8-position of the tetralone ring in this compound serves two primary purposes in medicinal chemistry:

  • Vector for Further Functionalization: The bromine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the chemical space around the receptor binding pocket.

  • Modulation of Physicochemical Properties: The presence of the halogen can alter the compound's lipophilicity, metabolic stability, and electronic properties, which can fine-tune its pharmacokinetic and pharmacodynamic profile.[1]

This guide will focus on the practical application of this compound as a key building block for synthesizing ligands targeting serotonin and dopamine receptors, which are implicated in conditions such as depression, schizophrenia, and Parkinson's disease.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.

PropertyValue
CAS Number 117294-21-0
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Off-white to yellow solid
Melting Point 78-82 °C
Solubility Soluble in dichloromethane, ethyl acetate, and methanol

Application Note I: Synthesis of N-substituted 8-Bromo-2-aminotetralins via Reductive Amination

The conversion of this compound to its corresponding 2-aminotetralin derivatives is a fundamental step in the synthesis of many CNS-active compounds. Reductive amination is a robust and versatile method for this transformation.[5]

Causality Behind Experimental Choices: This one-pot reaction is efficient because it combines the formation of an imine or enamine intermediate with its immediate reduction to the more stable amine. Using a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the imine/enamine and tolerant of a wider range of functional groups compared to harsher reagents. The slightly acidic pH (5-6) is critical; it protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the amine, while not excessively protonating the amine nucleophile, which would render it non-reactive.

Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., methylamine, propylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DCM.

  • Amine Addition: Add the desired amine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Visualization: Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve this compound in DCM add_amine Add Amine (1.2 eq) & Acetic Acid (0.1 eq) start->add_amine stir Stir at RT (Imine Formation) add_amine->stir add_reductant Add NaBH(OAc)₃ (1.5 eq) stir->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor quench Quench with Sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract purify Purify via Chromatography extract->purify

Caption: Workflow for the synthesis of 2-aminotetralins.

Application Note II: Leveraging 8-Bromo-2-aminotetralins for Serotonin Receptor Ligand Synthesis

The 8-bromo-2-aminotetralin scaffold is an excellent precursor for developing selective 5-HT receptor ligands.[2] The serotonin system is a key target for treating depression and anxiety.[6][7][8] The bromine at the 8-position can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties, which can form key interactions within the receptor's binding pocket.[9]

Visualization: Key Serotonergic Pathways

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp TPH serotonin Serotonin (5-HT) five_htp->serotonin AADC vesicle Vesicle serotonin->vesicle sert SERT (Reuptake) serotonin->sert Reuptake receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT6) serotonin->receptor Synaptic Release vesicle->serotonin g_protein G-Protein Signaling receptor->g_protein response Cellular Response (e.g., ↓cAMP) g_protein->response

Caption: Simplified serotonin neurotransmission pathway.

Protocol I: In Vitro Pharmacological Evaluation - Radioligand Binding Assay

Once novel compounds are synthesized, their affinity for the target receptor must be determined. Radioligand binding assays are a gold-standard method for this purpose. This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D2 receptor.

Causality Behind Experimental Choices: This assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone) from the D2 receptor. The use of a radiolabeled ligand provides high sensitivity. The incubation is performed at room temperature to balance receptor stability and binding kinetics. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., Haloperidol) to ensure that the measured displacement is specific to the D2 receptor. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (Radioligand)

  • Test compounds derived from this compound

  • Haloperidol (for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Preparation: Add assay buffer to all wells of a 96-well plate.

  • Compound Addition: Add increasing concentrations of the test compound to designated wells. Add buffer only for total binding wells and a high concentration of Haloperidol (e.g., 10 µM) for non-specific binding wells.

  • Radioligand Addition: Add [³H]-Spiperone to all wells at a final concentration near its Kd (e.g., 0.2 nM).

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol II: In Vitro Functional Assays for CNS Drug Candidates

Beyond binding affinity, it is crucial to determine the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Many CNS receptors, including dopamine and serotonin subtypes, are G-protein coupled receptors (GPCRs) that modulate cellular levels of cyclic AMP (cAMP).[10]

Materials:

  • CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT6)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

  • Stimulation: Add forskolin to stimulate cAMP production.

  • Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol.

  • Detection: Measure the cAMP levels using the chosen detection method.

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
Low yield in synthesis Incomplete reaction; side product formation; poor purification.Re-optimize reaction conditions (time, temp, reagents); use alternative purification methods.
High non-specific binding in assay Radioligand concentration too high; insufficient washing.Titrate radioligand; increase number and volume of washes.
Poor compound solubility Compound is too lipophilic.Use co-solvents like DMSO; consider formulating the compound.
Inconsistent functional assay results Cell line instability; variability in cell density.Perform regular cell line characterization; ensure consistent cell seeding.

Conclusion

This compound is a demonstrably valuable and versatile chemical intermediate in the development of novel therapeutics for CNS disorders. Its strategic utility as a scaffold allows for the systematic synthesis of libraries of compounds targeting crucial neurotransmitter systems. The protocols and application notes provided herein offer a robust framework for researchers to utilize this key building block, from initial synthesis to comprehensive in vitro pharmacological characterization. By integrating rational design, efficient synthesis, and rigorous biological evaluation, the potential of this compound derivatives to become next-generation treatments for complex neurological and psychiatric conditions can be fully realized.

References

The Suzuki-Miyaura Coupling with 8-Bromo-2-tetralone: A Comprehensive Guide to the Synthesis of 8-Aryl-2-tetralones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Aryl-2-tetralone Scaffold

The 2-tetralone framework is a privileged scaffold in medicinal chemistry and materials science. When functionalized at the 8-position with various aryl groups, these molecules serve as critical precursors and key intermediates in the synthesis of a wide array of biologically active compounds and complex molecular architectures.[1] Specifically, derivatives of 8-aryl-2-tetralones are being investigated for their potential in treating central nervous system (CNS) disorders, such as Parkinson's disease and depression, by acting as selective 5-HT6 receptor antagonists.[1] Furthermore, emerging research points to the potential anti-inflammatory properties of tetralone derivatives.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[2][3] Its broad functional group tolerance, mild reaction conditions, and the general stability and commercial availability of boronic acid reagents make it an indispensable tool for drug development professionals. This guide provides a detailed exploration of the Suzuki coupling as applied to 8-Bromo-2-tetralone for the synthesis of 8-aryl-2-tetralones, offering in-depth protocols, mechanistic insights, and expert troubleshooting advice.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation : In the presence of a base, the organoboron reagent (an arylboronic acid or its ester) undergoes transmetalation with the arylpalladium(II) complex. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center and displacing the halide.

  • Reductive Elimination : The resulting diarylpalladium(II) complex then undergoes reductive elimination, forming the new carbon-carbon bond of the desired 8-aryl-2-tetralone product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)L₂-Br (Tetralone Complex) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' (Diaryl Complex) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 8-Aryl-2-tetralone reductive_elimination->product tetralone This compound (Ar-Br) boronic_acid Arylboronic Acid + Base (Ar'-B(OR)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

A Note on Substrate Choice: Aryl Bromide vs. Aryl Triflate

While this guide focuses on the user-specified this compound, it is crucial to note that a prominent synthetic route to 8-aryl-2-tetralones reported in the literature utilizes the corresponding 8-triflate-2-tetralone as the electrophile.[4] The choice of leaving group (bromide vs. triflate) can significantly impact reaction efficiency, and the optimal choice may depend on the specific coupling partners and desired reaction conditions.

The relative reactivity of aryl halides and triflates in Suzuki couplings is generally I > OTf > Br >> Cl.[5] However, this order can be influenced by the choice of palladium catalyst, ligands, and solvent.[6][7] In some cases, specialized catalyst systems can even achieve selective coupling of an aryl chloride in the presence of a triflate.[8] For challenging substrates, a triflate may offer advantages due to its generally higher reactivity in the oxidative addition step. Researchers are encouraged to consider both options during methods development.

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere synthesis

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, boronic acid, catalyst, and base to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert solvent Add Solvents: - Add anhydrous organic solvent and degassed water (if applicable). inert->solvent reaction Reaction: - Heat to desired temperature (e.g., 80-110 °C). - Stir for 2-24 hours. solvent->reaction monitoring Monitor Progress: - TLC or LC-MS analysis. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Cool to RT, dilute with water, and extract with organic solvent. monitoring->workup Complete purification Purification: - Dry, concentrate, and purify via column chromatography. workup->purification end End: Pure 8-Aryl-2-tetralone purification->end

Figure 2: General workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup : To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Under a positive pressure of inert gas, add the anhydrous organic solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound. If using a water-soluble base like K₂CO₃, add an appropriate amount of degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction : Place the reaction mixture in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2-tetralone.

Data Presentation: Illustrative Reaction Conditions and Yields

The following table presents a summary of representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific reaction scale and purity of reagents.

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2)1,4-Dioxane901692
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)DMF110878
42-Thienylboronic acidPdCl₂(dppf) (2)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001881
51-Naphthylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃ (2.5)Toluene1102475

Expertise & Experience: Best Practices and Troubleshooting

Achieving high yields and purity in Suzuki coupling reactions requires careful attention to several key parameters. As a self-validating system, each protocol should be approached with an understanding of the underlying chemistry to anticipate and resolve potential issues.

  • Catalyst and Ligand Selection :

    • Rationale : The choice of catalyst and ligand is critical, especially for potentially less reactive aryl bromides. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. For more challenging couplings, or to improve reaction rates, catalysts with more electron-rich and bulky phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), can be highly effective.[2] PdCl₂(dppf) is another robust and commonly used catalyst.

    • Troubleshooting : If the reaction is sluggish, consider switching to a more active catalyst system with a bulky, electron-donating ligand.

  • Choice of Base :

    • Rationale : The base plays a crucial role in the transmetalation step.[2] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. The strength of the base can influence the reaction outcome; stronger bases like K₃PO₄ can sometimes accelerate sluggish reactions. However, excessively strong bases can promote side reactions.

    • Troubleshooting : If low yield is observed, screening different bases is a standard optimization step. For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be beneficial.

  • Solvent System :

    • Rationale : Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used. Often, the addition of a small amount of water is beneficial, particularly when using carbonate or phosphate bases, as it can aid in dissolving the base and facilitating the reaction.

    • Troubleshooting : Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to catalyst decomposition and the formation of homocoupled byproducts. If solubility of reactants is an issue, consider a different solvent system.

  • Common Side Reactions :

    • Protodeboronation : This is the hydrolysis of the boronic acid to the corresponding arene, which consumes the nucleophile.[2] It can be exacerbated by high temperatures, prolonged reaction times, and the presence of excess water or strong bases. Using a boronic ester (e.g., a pinacol ester) can often mitigate this issue due to their increased stability.

    • Homocoupling : The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 8-bromo-2-tetralone. The 2-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1] This document explores the strategic application of modern cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to functionalize the C-8 position of the tetralone core. By leveraging this key intermediate, researchers can rapidly generate diverse libraries of novel compounds for drug discovery and development. We present field-proven protocols, mechanistic insights, and practical guidance to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Value of the 2-Tetralone Scaffold

The 3,4-dihydronaphthalen-2(1H)-one (2-tetralone) framework is a foundational building block in the synthesis of complex molecules with significant biological activity. Substituted tetralones are integral to compounds developed as antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and various antitumor agents.[1] The ability to selectively introduce molecular complexity at specific positions on this scaffold is paramount for tuning pharmacological properties.

This compound, in particular, has emerged as a critical intermediate. Its bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This approach is instrumental in synthesizing selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system (CNS) disorders like Parkinson's disease.

This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind protocol design for this specific substrate. We will delve into the mechanistic underpinnings of each reaction class and provide robust, step-by-step procedures to facilitate their successful implementation.

The Engine of Discovery: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[2] These reactions share a common mechanistic framework, a catalytic cycle that efficiently forges new bonds. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The general cycle involves three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (our this compound), inserting into the carbon-bromine bond to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Intermediate_1 Ar-Pd(II)L₂-X (Intermediate) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation / Coordination Intermediate_1->Transmetalation R-M Intermediate_2 Ar-Pd(II)L₂-R (Intermediate) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General Palladium Catalytic Cycle.

Application Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reagents should be handled with care, and anhydrous/anaerobic conditions should be maintained where specified by using oven-dried glassware and inert gas (Argon or Nitrogen).

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a highly versatile method for creating aryl-aryl or aryl-vinyl bonds.[3] Its key advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. A base is required to activate the boronic acid for the transmetalation step.[4] This protocol is adapted from a proven method for the synthesis of 8-aryl-2-tetralones.[5]

Protocol 3.1: Synthesis of 8-Phenyl-3,4-dihydronaphthalen-2(1H)-one

Materials:

  • This compound (1.0 mmol, 225 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add the solvent mixture (toluene, ethanol, water) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[6]
Base K₂CO₃A moderately strong base effective for activating the boronic acid without promoting side reactions.
Solvent Toluene/Ethanol/WaterThe biphasic mixture aids in dissolving both organic and inorganic reagents, facilitating the reaction.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[7] The choice of ligand is critical for achieving high efficiency, as bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step.[8]

Protocol 3.2: Synthesis of 8-(Piperidin-1-yl)-3,4-dihydronaphthalen-2(1H)-one

Materials:

  • This compound (1.0 mmol, 225 mg)

  • Piperidine (1.2 mmol, 119 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, inert gas line.

Step-by-Step Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add anhydrous toluene followed by piperidine via syringe.

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to afford the target amine.

Buchwald_Workflow start Start glovebox In Glovebox: Add Ar-Br, Pd₂(dba)₃, XPhos, NaOtBu start->glovebox add_solvents Add Toluene and Amine glovebox->add_solvents seal_heat Seal Tube & Heat to 100 °C add_solvents->seal_heat monitor Monitor Reaction (TLC / LC-MS) seal_heat->monitor workup Cool, Quench, Extract monitor->workup Complete purify Column Chromatography workup->purify end End Product purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] The reaction uniquely employs a dual catalytic system of palladium and copper(I).[10] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.

Protocol 3.3: Synthesis of 8-(Phenylethynyl)-3,4-dihydronaphthalen-2(1H)-one

Materials:

  • This compound (1.0 mmol, 225 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under argon, dissolve this compound in a mixture of THF and triethylamine.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The mixture may change color.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the coupled product.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[2] A base is used to regenerate the Pd(0) catalyst in the final step of the cycle.[11]

Protocol 3.4: Synthesis of (E)-8-(2-Styryl)-3,4-dihydronaphthalen-2(1H)-one

Materials:

  • This compound (1.0 mmol, 225 mg)

  • Styrene (1.5 mmol, 172 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Schlenk tube, magnetic stirrer, inert gas line.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, Pd(OAc)₂, tri(o-tolyl)phosphine, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF and styrene via syringe.

  • Reaction: Heat the sealed tube to 110 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the product, which is typically the trans (E)-isomer.

Summary of Reaction Conditions

The following table summarizes the typical conditions for the palladium-catalyzed cross-coupling of this compound, providing a quick reference for experimental design.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene100
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF / Et₃N25 (RT)
Heck AlkenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF110

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and efficient pathways to a diverse range of 8-substituted 2-tetralone derivatives. By understanding the underlying mechanisms and adhering to robust protocols, researchers can effectively leverage these powerful synthetic tools to accelerate innovation in drug discovery and materials science.

References

Synthesis of Novel Compounds from 8-Bromo-2-tetralone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 8-Bromo-2-tetralone in Modern Synthesis

This compound is a versatile bifunctional molecule that has emerged as a valuable starting material in the synthesis of a diverse array of complex organic compounds. Its structure, featuring a tetralone core with a bromine atom on the aromatic ring and a ketone on the aliphatic ring, offers two distinct and chemoselectively addressable reaction sites. This unique arrangement makes it a powerful building block for constructing novel molecular architectures with significant potential in medicinal chemistry and materials science.[1]

The tetralone scaffold itself is a privileged structure, found in numerous natural products and pharmacologically active compounds exhibiting a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects.[2][3] The presence of the bromine atom at the 8-position provides a handle for modern cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. Simultaneously, the ketone functionality at the 2-position can be exploited for a wide range of classical carbonyl chemistry, including condensations, additions, and cyclizations.

This guide provides detailed application notes and protocols for the synthesis of novel compounds from this compound, with a focus on palladium-catalyzed cross-coupling reactions and transformations of the ketone moiety. The protocols are designed to be a robust starting point for researchers, scientists, and drug development professionals, with an emphasis on explaining the rationale behind experimental choices to ensure both scientific integrity and practical success.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position

The bromine atom of this compound is strategically positioned for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods offer a reliable and versatile approach to constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-2-tetralones

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Scientific Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of 8-Phenyl-2-tetralone

  • Materials:

    • This compound

    • Phenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Phenylboronic acid1.2Arylating agent
Pd(dppf)Cl₂0.03Palladium catalyst
K₂CO₃2.0Base
1,4-Dioxane/Water-Solvent system

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: This compound Phenylboronic acid Pd(dppf)Cl₂, K₂CO₃ start->reagents inert Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent (Dioxane/Water) inert->solvent heat Heat to 90 °C (12-16 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up: Cool, Dilute, Wash monitor->workup purify Purification (Column Chromatography) workup->purify product 8-Phenyl-2-tetralone purify->product Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (ArBr) [Ar-Pd(II)(NH₂R)L]⁺Br⁻ [Ar-Pd(II)(NH₂R)L]⁺Br⁻ Ar-Pd(II)(Br)L₂->[Ar-Pd(II)(NH₂R)L]⁺Br⁻ Amine Coordination (RNH₂) Ar-Pd(II)(NHR)L Ar-Pd(II)(NHR)L [Ar-Pd(II)(NH₂R)L]⁺Br⁻->Ar-Pd(II)(NHR)L Deprotonation (Base) Ar-Pd(II)(NHR)L->Pd(0)L₂ Reductive Elimination (ArNHR)

References

Application Note & Protocols: Evaluation of 8-Bromo-2-Tetralone Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammation is a key pathological feature of numerous diseases, driving a persistent need for novel anti-inflammatory therapeutics. The tetralone scaffold represents a promising starting point for the development of such agents.[1][2][3][4] This document provides a comprehensive guide to the synthesis and preclinical evaluation of 8-bromo-2-tetralone derivatives as potential inhibitors of inflammatory pathways. We present detailed, field-tested protocols for a representative synthesis, in vitro cell-free and cell-based screening assays, and an in vivo model of acute inflammation. The causality behind experimental design, including the selection of key molecular targets like Cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway, is explained to provide a robust framework for researchers.

Scientific Foundation: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators.[5][6] A central signaling cascade in this process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[5][6][7][8] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB dimer translocates to the nucleus, inducing the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2).[5][8][9] These enzymes, in turn, produce inflammatory mediators like nitric oxide (NO) and prostaglandins.[9]

Derivatives of the tetralone scaffold have shown potential in modulating these inflammatory responses, including the inhibition of macrophage activation and NF-κB signaling.[10][11][12] The this compound core is a key intermediate that provides a versatile backbone for chemical modification to optimize potency and selectivity against these targets.[13] This guide focuses on protocols to assess the ability of novel this compound derivatives to inhibit COX-2 activity and suppress the production of NO in activated macrophages, providing critical early-stage data on their anti-inflammatory potential.

Synthesis Protocol: Representative this compound Derivative

The this compound scaffold is a versatile starting point for creating a library of derivatives.[13][14] The following protocol outlines a general and robust method for synthesizing a representative derivative via a Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.

Objective: To synthesize an (E)-8-bromo-3-(4-methoxybenzylidene)-3,4-dihydronaphthalen-2(1H)-one derivative.

Rationale: This reaction couples the this compound core with an aromatic aldehyde. The choice of a methoxy-substituted benzaldehyde is illustrative; this position can be varied with different electron-donating or electron-withdrawing groups to explore structure-activity relationships (SAR). Sodium hydroxide is a common and effective base for deprotonating the α-carbon of the tetralone, initiating the condensation.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer with heating plate, round-bottom flask, condenser, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol (30 mL).

  • Base Addition: While stirring at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extraction: Reduce the volume of ethanol using a rotary evaporator. Add deionized water (50 mL) and extract the aqueous layer three times with dichloromethane (3x30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Screening Cascade: From Enzyme to Cell

A hierarchical screening approach is efficient for identifying promising candidates. We begin with a cell-free enzymatic assay to determine direct inhibition of a key inflammatory enzyme, COX-2, followed by a cell-based assay to assess activity in a more biologically relevant context.

Workflow for In Vitro Evaluation

G cluster_0 Screening Funnel Compound Compound Library (this compound Derivatives) Assay1 Protocol 3.1: Cell-Free COX-2 Inhibition Assay Compound->Assay1 Primary Screen Assay2 Protocol 3.2: Cell-Based NO Inhibition Assay (RAW 264.7) Assay1->Assay2 Active Compounds (Determine IC50) MoA Mechanism of Action Studies (e.g., NF-κB Western Blot) Assay2->MoA Potent Hits (Confirm Cellular Activity) Lead Lead Candidate MoA->Lead Validate Target Engagement

Caption: A typical screening workflow for identifying lead anti-inflammatory compounds.

Protocol 3.1: Cell-Free COX-2 Inhibition Assay (Fluorometric)

Objective: To quantify the direct inhibitory effect of test compounds on human recombinant COX-2 enzyme activity.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, which is proportional to the amount of PGG2 produced. An inhibitor will reduce the rate of fluorescence generation.[15]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and positive control (e.g., Celecoxib)

  • 96-well white opaque microplates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to manufacturer specifications.[16][17] Create a 10X working solution of test compounds and controls in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Test Inhibitor Wells: Add 10 µL of 10X test compound to wells.

    • Positive Control Wells: Add 10 µL of 10X Celecoxib (a known COX-2 inhibitor).

    • Enzyme Control (100% Activity) Wells: Add 10 µL of solvent (e.g., DMSO).

  • Enzyme Addition: Prepare a COX-2 enzyme/cofactor master mix in COX Assay Buffer. Add 80 µL of this mix to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test concentration relative to the enzyme control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[18]

Protocol 3.2: Cell-Based Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of iNOS, leading to the production of large amounts of NO.[19][20] NO is unstable, but it is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[21][22] A reduction in color indicates inhibition of the NO production pathway.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and positive control (e.g., L-NAME)

  • Griess Reagent System (Sulfanilamide solution and NED solution)

  • Sodium nitrite (for standard curve)

  • 96-well clear flat-bottom cell culture plates

  • Absorbance microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in phenol red-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include 'unstimulated' control wells (no LPS) and 'vehicle + LPS' control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Use the standard curve to calculate the nitrite concentration in each well.

    • Calculate the percent inhibition of NO production for each compound concentration relative to the 'vehicle + LPS' control.

    • Determine the IC₅₀ value for each active compound. It is also crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed NO inhibition is not due to cell death.

Proposed Mechanism of Action & Data Interpretation

Active compounds from the screening cascade likely exert their anti-inflammatory effects by modulating key signaling pathways. The inhibition of NO production in LPS-stimulated macrophages strongly suggests an interference with the NF-κB pathway, which is the primary driver of iNOS expression.[8][10][23]

Proposed Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Binds & Inhibits NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_active->Genes Translocates & Binds DNA Nucleus Nucleus Inhibitor This compound Derivative Inhibitor->IKK Potential Inhibition Point

Caption: Potential mechanism: inhibition of the IKK complex in the NF-κB pathway.[5][24]

Data Summary (Hypothetical)

Compound IDCOX-2 IC₅₀ (µM)NO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (NO/COX-2)
BTD-01 1.25.8> 1004.8
BTD-02 15.62.1> 1000.13
BTD-03 > 50> 50> 100-
Celecoxib 0.0510.2> 100204
  • Interpretation:

    • BTD-01 shows potent, direct inhibition of COX-2 with moderate activity in the cellular assay.

    • BTD-02 is a weak COX-2 inhibitor but a potent inhibitor of NO production, suggesting its primary mechanism is likely upstream of COX-2, possibly at the level of NF-κB signaling, rather than direct enzyme inhibition.

    • BTD-03 is inactive in both assays.

    • A high cytotoxicity value (CC₅₀) is essential to confirm that the anti-inflammatory effect is specific and not a result of cell death.

In Vivo Protocol: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a lead compound in a well-established animal model.

Principle: The subplantar injection of carrageenan into a rodent's paw induces a reproducible acute inflammatory response characterized by edema (swelling).[25][26] The increase in paw volume is measured over several hours. Pre-treatment with an effective anti-inflammatory agent will significantly reduce the extent of this swelling.[27][28]

Materials:

  • Male Wistar rats or Swiss albino mice (specific pathogen-free)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

  • Oral gavage needles

Step-by-Step Protocol:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal.

  • Compound Administration: Administer the test compound or controls orally (p.o.) via gavage, typically 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[25][26]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

This application note provides a structured, multi-tiered approach for the preclinical evaluation of novel this compound derivatives as anti-inflammatory agents. By systematically progressing from chemical synthesis through in vitro enzymatic and cellular assays to an in vivo proof-of-concept model, researchers can efficiently identify and characterize promising lead candidates for further development. The provided protocols are designed to be robust and reproducible, offering a solid foundation for drug discovery programs targeting inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting

Welcome to the technical support center for the synthesis of 8-Bromo-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. This compound is a valuable building block in medicinal chemistry, notably as a precursor for selective 5-HT6 receptor antagonists used in CNS disorder research. Its synthesis, however, can present challenges ranging from low yields to complex purification.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the rationale behind procedural choices. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate the common pitfalls and optimize your synthetic route for higher yield and purity.

Synthetic Strategy Overview: The Path to this compound

The synthesis of this compound typically involves two key stages: first, the formation of the 2-tetralone core, and second, the regioselective bromination of the aromatic ring. Each stage has its own set of challenges that can impact the overall yield and purity of the final product.

  • Formation of the 2-Tetralone Core: Unlike the more common 1-tetralone, synthesizing the 2-tetralone isomer requires specific strategies. A prevalent method is the acid-catalyzed rearrangement of an epoxide derived from a dihydronaphthalene intermediate.[1] Another modern approach involves a one-pot acylation-cycloalkylation of a substituted phenylacetic acid with an alkene, which avoids harsh reagents like aluminum trichloride.[2]

  • Aromatic Bromination: This is an electrophilic aromatic substitution reaction. The primary challenge is achieving regioselectivity to install the bromine atom at the C-8 position. The existing substituents on the tetralone ring system will direct the incoming electrophile, making the choice of brominating agent and reaction conditions paramount to avoiding the formation of unwanted isomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven experience.

Part 1: Synthesis of the 2-Tetralone Intermediate

Question 1: My yield for the conversion of a 1-tetralone precursor to 2-tetralone via an epoxide intermediate is consistently low. What are the likely causes?

Answer: This multi-step transformation (reduction -> dehydration -> epoxidation -> rearrangement) has several potential failure points.

  • Inefficient Reduction: The initial reduction of the 1-tetralone to a naphthol intermediate must be complete. Incomplete reduction will carry over the starting material, complicating subsequent steps.

    • Causality: Sodium borohydride is a common and effective reducing agent for this step.[1] Its reactivity is sensitive to temperature. Running the reaction at sub-ambient temperatures (0 to 5 °C) helps control the reaction rate and prevent side reactions.

    • Solution: Ensure your starting 1-tetralone is fully dissolved. Add the sodium borohydride in small portions to manage the exothermic reaction and maintain the target temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Poor Epoxide Formation or Unwanted Side Reactions: The epoxidation of the dihydronaphthalene intermediate with an agent like meta-chloroperoxybenzoic acid (m-CPBA) is critical.

    • Causality: m-CPBA is sensitive to temperature and pH. The presence of a mild base like sodium bicarbonate is crucial to buffer the reaction mixture, preventing the acidic m-chlorobenzoic acid byproduct from prematurely opening the newly formed epoxide ring.[1]

    • Solution: Perform the epoxidation at a low temperature (e.g., 5 °C). Ensure you have a slight excess of sodium bicarbonate present throughout the reaction. Use freshly sourced, high-purity m-CPBA, as its activity can degrade over time.

  • Ineffective Rearrangement: The final step, the Lewis acid-catalyzed rearrangement of the epoxide to the 2-tetralone, is often the lowest-yielding step.

    • Causality: The Lewis acid (e.g., boron trifluoride etherate) must be potent enough to catalyze the ring-opening and subsequent hydride shift. Moisture will quench the catalyst, halting the reaction.

    • Solution: Use anhydrous solvents and freshly distilled boron trifluoride etherate. Add the epoxide solution dropwise to the Lewis acid solution at an elevated temperature (e.g., 55-90 °C in benzene) to promote a smooth reaction and minimize polymerization or other side reactions.[1]

Question 2: I am using a Friedel-Crafts acylation-cycloalkylation route to synthesize the 2-tetralone core, but the reaction is sluggish and the yield is poor.

Answer: Friedel-Crafts reactions are notoriously sensitive to reaction conditions.

  • Causality: The traditional Friedel-Crafts acylation requires a strong Lewis acid catalyst, like AlCl₃, to generate the acylium ion electrophile.[3][4] Both the starting material and the ketone product can form complexes with the catalyst, often requiring more than a stoichiometric amount.[4] Furthermore, any moisture present will deactivate the catalyst.

  • Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Catalyst Stoichiometry: Increase the molar ratio of the Lewis acid catalyst. Start with at least 1.1 equivalents and consider increasing to 2.5-3.0 equivalents if the reaction remains slow.

    • Alternative "Greener" Methods: Consider a modern, single-stage process using a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. This method avoids chlorinated solvents and harsh Lewis acids like AlCl₃, often leading to cleaner reactions and simpler workups.[2]

Part 2: Bromination of 2-Tetralone

Question 1: My primary issue is the formation of multiple brominated isomers instead of the desired this compound. How can I improve regioselectivity?

Answer: Achieving high regioselectivity in electrophilic aromatic substitution is a classic challenge. The directing effects of the fused aliphatic ring and the carbonyl group are relatively weak, leading to mixtures.

  • Causality: The outcome of the bromination is a kinetic vs. thermodynamic tug-of-war, heavily influenced by the brominating agent, solvent, and temperature. Elemental bromine (Br₂) with a Lewis acid can be aggressive and unselective.

  • Solutions:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to Br₂.[5] It generates a low concentration of Br₂ in situ, which can suppress over-bromination.

    • Solvent Effects: The solvent can influence the distribution of isomers. While there is no universal rule, starting with less polar solvents like dichloromethane or carbon tetrachloride is advisable. In some cases, highly polar solvents like dimethylformamide (DMF) can be used to direct bromination.[6]

    • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) can significantly enhance selectivity by favoring the kinetically preferred product and slowing down the rates of competing reactions.

Question 2: I am getting a significant amount of di- and poly-brominated products, which complicates purification and lowers the yield of my target compound.

Answer: This is a clear indication of over-reaction.

  • Causality: The product, this compound, can be more reactive towards further bromination than the starting 2-tetralone under certain conditions. Using a large excess of the brominating agent or allowing the reaction to run for too long will inevitably lead to polybromination.

  • Solutions:

    • Strict Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., NBS).

    • Reaction Monitoring: Do not run the reaction for a fixed amount of time. Monitor its progress closely using TLC, GC, or LC-MS. Quench the reaction as soon as the starting material has been consumed to an acceptable level.

    • Slow Addition: Add the brominating agent slowly, in portions or via a syringe pump, to maintain a low instantaneous concentration. This minimizes the chance of a single molecule being brominated twice before all the starting material has reacted once.

Question 3: How can I effectively purify this compound from unreacted starting material and isomeric byproducts?

Answer: The similar polarity of 2-tetralone and its brominated isomers makes purification challenging.

  • Causality: The isomers often have very close Rf values on TLC, making baseline separation difficult.

  • Solutions:

    • Column Chromatography: This is the most effective method. Use a high-quality silica gel with a large surface area. Employ a shallow solvent gradient with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) to maximize separation.[5] Running multiple columns may be necessary.

    • Recrystallization: This can be effective for removing impurities with different solubilities, but it is often insufficient on its own to separate isomers. It is best used as a final polishing step after chromatography. Experiment with a range of solvent systems (e.g., ethanol, isopropanol, or mixed hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with reagents like bromine, m-CPBA, and strong acids? A1: All these reagents are hazardous. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle with extreme care. Have a sodium thiosulfate solution ready for quenching spills.

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive. Avoid grinding or exposing it to heat or friction.

  • Strong Acids (PPA, H₂SO₄) & Lewis Acids (AlCl₃): Highly corrosive. They react violently with water. Add them slowly and carefully, and ensure your reaction is cooled appropriately.

Q2: Which analytical techniques are best for monitoring the reaction progress? A2: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks on the consumption of starting material and the appearance of products.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide quantitative data on the relative amounts of starting material, desired product, and byproducts. This is invaluable for optimizing reaction time and conditions.

Q3: Can I use 2-naphthol as a starting material? A3: Yes, 2-naphthol and its ethers can be used to synthesize 2-tetralone via reductive cleavage (e.g., Birch reduction).[7] This can be an effective route if you have access to the necessary equipment (e.g., for handling liquid ammonia and sodium metal) and expertise.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines a common synthetic pathway from a 1-tetralone precursor to the final this compound product.

G Figure 1: General Synthesis Workflow for this compound cluster_start Starting Material cluster_core 2-Tetralone Core Synthesis cluster_final Final Product Synthesis A 1-Tetralone Precursor B Naphthol Intermediate A->B Reduction (e.g., NaBH₄) C Dihydronaphthalene B->C Dehydration (Acid-catalyzed) D Epoxide Intermediate C->D Epoxidation (e.g., m-CPBA) E 2-Tetralone D->E Rearrangement (Lewis Acid) F Crude this compound & Isomers E->F Bromination (e.g., NBS) G Purified This compound F->G Purification (Chromatography)

Caption: General Synthesis Workflow for this compound.

Troubleshooting Decision Tree: Bromination Step

This diagram provides a logical path for troubleshooting common issues during the bromination of 2-tetralone.

G Figure 2: Troubleshooting the Bromination of 2-Tetralone start Analyze Crude Product Mixture p1 Problem: Low Conversion? start->p1 p2 Problem: Polybromination? p1->p2 No s1a Check Reagent Activity (NBS, Br₂) p1->s1a Yes p3 Problem: Poor Regioselectivity (Isomer Mix)? p2->p3 No s2a Reduce Brominating Agent (1.0-1.1 eq) p2->s2a Yes s3a Lower Reaction Temp. (e.g., to 0 °C) p3->s3a Yes end_node High Yield of Desired Product p3->end_node No s1b Increase Reaction Time & Monitor by TLC/GC s1a->s1b s1c Slightly Increase Temp. s1b->s1c s2b Add Brominating Agent Slowly s2a->s2b s2c Reduce Reaction Time & Monitor Closely s2b->s2c s3b Switch to Milder Agent (e.g., NBS) s3a->s3b s3c Screen Solvents (e.g., DCM, DMF) s3b->s3c

Caption: Troubleshooting the Bromination of 2-Tetralone.

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and may need to optimize conditions based on their specific lab environment and reagent quality.

Protocol 1: Synthesis of 2-Tetralone from 6-Bromo-1-tetralone

This four-step protocol is adapted from a known transformation and is a reliable method for accessing the 2-tetralone core.[1]

Step A: Reduction to 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

  • Dissolve 6-bromo-1-tetralone (1.0 eq) in ethanol (approx. 0.2 M solution) in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

Step B: Dehydration to 6-Bromo-3,4-dihydronaphthalene

  • Dissolve the crude alcohol from Step A (1.0 eq) in benzene (approx. 0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Heat the mixture to reflux (approx. 90 °C) for 2 hours using a Dean-Stark apparatus to remove water.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel chromatography to obtain the dihydronaphthalene intermediate.

Step C: Epoxidation

  • Dissolve the dihydronaphthalene from Step B (1.0 eq) in dichloromethane (approx. 0.1 M).

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Cool the mixture to 5 °C and add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in portions over 1 hour.

  • Stir at 5 °C for 4 hours. Monitor by TLC.

  • Quench by adding saturated sodium thiosulfate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide.

Step D: Rearrangement to 6-Bromo-2-tetralone

  • In a separate flask, add boron trifluoride etherate (BF₃·OEt₂) (0.15 eq) to anhydrous benzene (approx. 0.2 M) and heat to 55 °C.

  • Dissolve the crude epoxide from Step C (1.0 eq) in anhydrous benzene and add it dropwise to the heated BF₃·OEt₂ solution.

  • After the addition is complete, heat the mixture to reflux (90 °C) for 3 hours.

  • Cool the reaction, quench with water, and extract with dichloromethane (3x).

  • Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel chromatography to yield 6-Bromo-2-tetralone.

Note: The above protocol yields 6-Bromo-2-tetralone. To obtain the target this compound, one would need to start with 8-Bromo-1-tetralone or perform a bromination on 2-tetralone as described in the troubleshooting section.

Data Summary

The choice of synthetic route can dramatically impact overall yield. The following table provides a comparative summary of potential outcomes for key transformations.

Reaction StageMethodKey ReagentsTypical Yield RangePrimary ChallengeReference
2-Tetralone Synthesis Epoxide RearrangementNaBH₄, p-TsOH, m-CPBA, BF₃·OEt₂40-60% (overall)Multi-step, sensitive rearrangement[1]
2-Tetralone Synthesis Acylation-CycloalkylationPhenylacetic acid, TFAA, H₃PO₄70-85%Substrate availability[2]
Bromination Direct Bromination of 1-Tetralone1-Tetralone, Br₂, AlCl₃~40% (for 7-bromo isomer)Poor regioselectivity, isomer mix[8]
Bromination Selective Bromination of 2-Tetralone2-Tetralone, NBS50-75% (product-dependent)Isomer separation[5]

References

Technical Support Center: Recrystallization of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Bromo-2-tetralone is a key synthetic intermediate, particularly in the development of selective 5-HT6 receptor antagonists for treating central nervous system disorders.[1][2] Achieving high purity of this compound is critical for downstream applications in pharmaceutical research and development. Recrystallization is a powerful purification technique that, when optimized, can effectively remove impurities and yield a product of high crystalline quality.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the recrystallization of this compound. It is structured in a question-and-answer format to directly address common challenges and fundamental questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the solvent (now called the mother liquor). This allows for the separation of the pure crystalline solid by filtration.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should exhibit the following properties:

  • High Solvating Power at High Temperatures: The solvent must completely dissolve this compound when hot.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent when cold to ensure maximum recovery of the purified crystals.

  • Does Not React with the Compound: The solvent must be chemically inert towards this compound.

  • Appropriate Boiling Point: The boiling point should be high enough to facilitate dissolution but low enough to be easily removed from the crystals after filtration. A boiling point lower than the melting point of the compound is also desirable to prevent "oiling out".[3]

  • Volatile: The solvent should be volatile enough to be easily evaporated from the purified crystals.

  • Dissolves Impurities Well at All Temperatures or Not at All: This ensures that impurities either remain in the mother liquor upon cooling or are removed during an initial hot filtration step.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

Direct literature on the recrystallization of this compound is scarce. However, based on the successful purification of structurally similar brominated tetralones, we can infer effective solvent systems. Nonpolar solvents have proven effective for related compounds.[4][5][6]

  • Recommended Single Solvent: Hexane (or n-hexane) is a highly recommended starting point. Similar compounds like 2-bromo-6,7-dichloro-1-tetralone and 2-bromo-6-methoxy-1-tetralone are effectively recrystallized from hexane.[5][6] Its nonpolar nature is well-suited for the tetralone backbone, while its low boiling point simplifies removal.

  • Potential Mixed Solvent System: An Ethanol/Water system is a viable alternative. This compound, being a ketone, is expected to be soluble in ethanol. Water can then be added as an anti-solvent to decrease the compound's solubility and induce crystallization upon cooling. This is a common strategy for moderately polar organic compounds.[4]

Q4: How do I perform a small-scale test to find the best solvent?

Before committing your entire batch of crude product, it is essential to perform small-scale solvent tests.

  • Place approximately 10-20 mg of your crude this compound into a small test tube.

  • Add the chosen solvent (e.g., hexane) dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. If it does, the solvent is unsuitable as a single-solvent system because solubility is too high at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent System Suitability

Solvent/SystemSuitabilityRationale & Expected Observations
Hexane Highly Recommended Documented as an effective solvent for analogous brominated tetralones.[5][6] Expect this compound to be highly soluble in hot hexane and poorly soluble in cold hexane, leading to good crystal formation upon slow cooling.
Ethanol/Water Potentially Effective As a ketone, the compound should be soluble in ethanol. Water acts as an effective anti-solvent. Dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until the solution becomes faintly cloudy. Reheat to clarify and cool slowly.
Toluene Alternative Option Toluene can be effective for aromatic compounds.[7] Its higher boiling point may increase solubility but also carries a greater risk of oiling out if the compound's melting point is low or if significant impurities are present.
Acetone Less Recommended Ketones often have high solubility in acetone even at room temperature, which can lead to poor recovery.[8] It might be useful as the "soluble" component in a mixed-solvent system with a nonpolar anti-solvent like hexane.

Troubleshooting & Optimization Guide

Q1: My this compound "oiled out" as a liquid instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[3] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.

Causes & Solutions:

  • The solution is supersaturated at a temperature above the compound's melting point: The boiling point of the solvent may be too high, or the solution was cooled too rapidly.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (1-5% more) to lower the saturation point. Allow the flask to cool much more slowly (e.g., leave it on the benchtop, insulated with glass wool) to ensure crystallization begins at a lower temperature.[9]

  • High concentration of impurities: Impurities can depress the melting point of the crude product.

    • Solution: If slow cooling fails, consider removing the solvent and attempting purification by another method first, such as passing the crude material through a short silica plug to remove gross impurities, before re-attempting recrystallization.[7]

Q2: No crystals are forming, even after placing the solution in an ice bath. How can I induce crystallization?

This is a common issue resulting from a supersaturated solution that lacks a nucleation point to initiate crystal growth.[9]

Solutions (in order of application):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution. This provides a perfect template for other molecules to crystallize upon.[3]

  • Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%). Then, repeat the slow cooling process.[9]

  • Cool to a Lower Temperature: If an ice bath is ineffective, try a dry ice/acetone bath for a short period, but be aware this can sometimes cause the product to "crash out" as a fine, impure powder.

Q3: My crystals formed instantly as a fine powder. Are they pure?

Rapid crystallization, or "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[3] Well-formed, larger crystals are typically purer.

Cause & Solution:

  • The solution was cooled too quickly, or the concentration was too high:

    • Solution: Reheat the flask to redissolve the solid. Add a small amount of extra hot solvent (perhaps 5-10% more volume) to ensure the solution is not oversaturated. Allow the solution to cool slowly at room temperature before moving it to an ice bath. The goal is for crystal growth to occur over a period of 15-30 minutes.[3]

Q4: My final yield of purified this compound is very low. What went wrong?

A low yield can be attributed to several factors during the procedure.[3][9]

Possible Causes:

  • Using too much solvent: This is the most common cause. An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.

  • Premature crystallization: If the solution cools during hot filtration (if performed), the product can crystallize in the filter funnel, leading to loss.

  • Incomplete transfer of material: Ensure all crystals are quantitatively transferred from the flask to the filter funnel during collection.

Q5: The final crystals are still colored (yellow/brown). How can I remove the color?

The initial crude product may appear as a yellow or brown solid.[11] If this color persists after one recrystallization, it is likely due to highly colored, minor impurities.

Solution:

  • Use Activated Charcoal: After dissolving the crude this compound in the minimum amount of hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal, then cool the clear, colorless filtrate to obtain pure crystals.

Experimental Protocol: Recrystallization of this compound from Hexane

This protocol is a general guideline based on methods used for analogous compounds.[4][5]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of hexane (e.g., 10-15 mL) and heat the mixture on a hot plate with stirring. Add more hexane in small portions until the solid just dissolves completely at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration. Preheat a second flask containing a small amount of boiling hexane. Place a stemless funnel with fluted filter paper on this flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry completely to remove all traces of hexane. Determine the melting point and yield of the purified product.

Visual Workflow: Solvent Selection and Troubleshooting

Recrystallization_Workflow cluster_start Start cluster_selection Solvent Selection cluster_process Process cluster_troubleshooting Troubleshooting cluster_end Finish Start Crude this compound Solvent_Test Small-Scale Solvent Test Start->Solvent_Test Single Single Solvent System (e.g., Hexane) Solvent_Test->Single Mixed Mixed Solvent System (e.g., Ethanol/Water) Solvent_Test->Mixed Protocol Protocol Single->Protocol Mixed->Protocol Oiling Oiling Out Reheat, add solvent, cool slowly Protocol->Oiling Problem Occurs No_Crystals No Crystals Form Scratch, seed, reduce solvent Protocol->No_Crystals Problem Occurs Low_Yield Low Yield Check solvent volume Protocol->Low_Yield Problem Occurs End Pure Crystalline Product Protocol->End Success Oiling->Protocol Apply Fix No_Crystals->Protocol Apply Fix Low_Yield->Protocol Apply Fix

Caption: Decision workflow for recrystallization of this compound.

References

Common side products in the synthesis of 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-2-tetralone. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges related to side product formation. This compound is a valuable building block, notably as a precursor for selective 5-HT6 receptor antagonists used in central nervous system (CNS) disorder research.[1] However, its synthesis, typically via electrophilic bromination of 2-tetralone, is often complicated by a lack of precise regiochemical control and the potential for over-reaction.

This guide provides in-depth, field-tested answers to common issues, focusing on the causality behind side product formation and offering robust protocols for troubleshooting and optimization.

Section 1: Frequently Asked Questions (FAQs) - Side Product Identification & Prevention

This section addresses the most common challenges encountered during the synthesis of this compound.

Q1: What are the primary side products formed during the direct bromination of 2-tetralone, and why do they form?

When synthesizing this compound via the electrophilic aromatic substitution of 2-tetralone with reagents like Br₂, the reaction rarely yields a single product. Three main classes of side products arise due to the complex interplay of electronic and steric factors within the substrate.

  • Aromatic Regioisomers (e.g., 6-Bromo-2-tetralone): The primary challenge is controlling the position of bromination on the aromatic ring. While the C8 position is desired, substitution can also occur at C5, C6, and C7. The carbonyl group at C2 is an electron-withdrawing group, which deactivates the aromatic ring and acts as a meta-director. However, its influence is relayed through the aliphatic ring, making simple prediction difficult. The outcome is often a mixture of isomers, with the exact ratio being highly dependent on reaction conditions.[2][3]

  • Poly-brominated Species (e.g., 5,8-Dibromo-2-tetralone): These arise when the reaction conditions are too harsh or when an excess of the brominating agent is used. Once the first bromine atom is added, the ring becomes even more deactivated. However, forcing conditions (higher temperature, excess Br₂) can lead to a second substitution, yielding various dibromo-2-tetralone isomers.[2]

  • Alicyclic α-Bromination Products (e.g., 1-Bromo- or 3-Bromo-2-tetralone): Bromination can occur on the saturated carbon ring, specifically at the positions alpha to the carbonyl group (C1 and C3). This process can be catalyzed by acid or light and proceeds via either an enol or enolate intermediate. Under certain conditions, this can compete significantly with the desired aromatic bromination. For the related 1-tetralone, bromination at the C2 position is a known reaction.[4]

Q2: My reaction yields a mixture of aromatic regioisomers. How can I improve the selectivity for the 8-bromo product?

Achieving high regioselectivity is paramount. The distribution of isomers is a classic case of kinetic versus thermodynamic control. Improving selectivity for the C8 position requires careful manipulation of reaction parameters.

  • Mechanism Insight: The directing effects in the tetralone system are nuanced. The C8 position is sterically hindered by the adjacent fused aliphatic ring. However, certain reaction pathways may favor this position. Theoretical and experimental studies on the related 1-tetralone system show that the distribution of isomers is sensitive to the reaction medium and catalyst.[2]

  • Controlling Reaction Conditions:

    • Temperature: Running the reaction at low temperatures (e.g., -10 °C to 0 °C) generally favors kinetic control, which can enhance selectivity for a single isomer.

    • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are standard. The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

    • Choice of Brominating Agent: While molecular bromine (Br₂) is common, other reagents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. Using a catalyst or directing group, such as converting the tetralone into an aryloxydifluoroboron chelate, has been shown to achieve highly specific bromination, though it adds steps to the synthesis.[5]

Q3: I am consistently isolating a significant amount of a di-brominated product. What are the causative factors and how can this be minimized?

The formation of di- and even tri-brominated side products is almost always a result of poor stoichiometric control or overly aggressive reaction conditions.[2]

  • Stoichiometry is Critical: The most common error is the use of excess bromine. It is essential to use no more than one molar equivalent of the brominating agent relative to the 2-tetralone starting material.

  • Rate of Addition: Add the brominating agent slowly and dropwise as a dilute solution. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, preventing a single tetralone molecule from reacting twice before others have reacted once. A syringe pump is highly recommended for this purpose.

  • Temperature Control: Maintain a consistently low temperature throughout the addition. An increase in temperature provides the activation energy needed for the second, more difficult bromination to occur on the already deactivated mono-brominated ring.

Q4: How can I reliably distinguish this compound from its common side products using ¹H NMR spectroscopy?

Proton NMR is the most powerful tool for identifying the specific isomers in your crude product mixture. The substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts for the remaining aromatic protons.

Compound NameAr-H at C5Ar-H at C6Ar-H at C7Key Differentiating Features
This compound (Product) ~7.55 (d)~7.15 (t)~7.30 (d)Three distinct aromatic protons. C5 proton is a doublet, shifted downfield by proximity to bromine.
6-Bromo-2-tetralone (Side Product) ~7.25 (d)N/A~7.40 (s)C7 proton appears as a singlet or narrowly split doublet. C5 proton is a clean doublet.
5,8-Dibromo-2-tetralone (Side Product) N/A~7.45 (d)~7.20 (d)Only two aromatic protons remain, appearing as two doublets (an AB quartet).
2-Tetralone (Starting Material) ~7.10 (d)~7.20 (t)~7.45 (t)Four aromatic protons with complex multiplet patterns.

Note: Approximate chemical shifts (ppm) are based on typical values in CDCl₃ and can vary. The key is the multiplicity and coupling constants (J-values).

Section 2: Troubleshooting & Optimization Protocols

Protocol 1: Kinetically Controlled Mono-bromination of 2-Tetralone

This protocol is designed to maximize the yield of this compound while minimizing the formation of regioisomers and poly-brominated species.

Materials:

  • 2-Tetralone

  • Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution (aq.)

  • Saturated sodium thiosulfate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-tetralone (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Reagent Preparation: In a separate flask, prepare a solution of Br₂ (1.0 eq) in a small volume of cold CH₂Cl₂. Self-Validation Check: Ensure the bromine is accurately measured; its high density and volatility can lead to errors.

  • Slow Addition: Add the bromine solution to the stirred tetralone solution dropwise via a syringe pump over 1-2 hours. Crucially, ensure the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the 2-tetralone spot has been consumed. Avoid letting the reaction run for an extended period after completion to prevent side reactions.

  • Quenching: Once complete, slowly add saturated sodium thiosulfate solution to quench any unreacted bromine (the red/brown color will disappear).

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of Crude this compound by Column Chromatography

Purification is typically necessary to isolate the desired 8-bromo isomer from other side products.

Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of Hexanes and Ethyl Acetate. A typical starting point is 95:5 Hexane:EtOAc.

Procedure:

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting with 98:2 Hexane:EtOAc. The less polar di-brominated species will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:EtOAc).

    • The desired this compound product is typically less polar than the unreacted 2-tetralone starting material but more polar than di-brominated byproducts. The various mono-bromo isomers will often have very similar Rf values, requiring a long column and careful fraction collection for effective separation.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Visual Guides & Workflows

Diagram 1: Synthetic Pathway and Side Product Formation

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Reaction Products Start 2-Tetralone Reagent Br₂ or NBS CH₂Cl₂, -10 °C Product This compound (Desired Product) Reagent->Product Desired Pathway (Controlled Conditions) Side1 6-Bromo-2-tetralone (Regioisomer) Reagent->Side1 Poor Regioselectivity Side2 5,8-Dibromo-2-tetralone (Poly-brominated) Reagent->Side2 Excess Bromine / High Temp. Side3 1-Bromo-2-tetralone (Alicyclic) Reagent->Side3 Radical / Acid Catalysis G Start Analyze Crude Product by ¹H NMR Q1 Significant Starting Material Remaining? Start->Q1 Q2 Multiple Aromatic Isomer Patterns? Q1->Q2 No A1 Action: Check reagent quality. Increase reaction time or _slightly_ increase temperature. Q1->A1 Yes Q3 Signals Consistent with Di-bromination? Q2->Q3 No A2 Action: Lower temperature (-10 °C). Slow the addition rate. Consider using NBS. Q2->A2 Yes A3 Action: Verify 1.0 eq of Br₂. Ensure slow, dropwise addition. Maintain low temperature. Q3->A3 Yes End Proceed to Purification (Protocol 2) Q3->End No

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-2-tetralone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their work. This compound is a vital building block, notably serving as a precursor for the synthesis of selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system (CNS) disorders like Parkinson's disease and depression[1].

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind each synthetic step.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of this compound.

Q1: What are the primary viable synthetic routes to this compound?

A1: The synthesis of this compound is not a trivial, single-step reaction. Direct bromination of 2-tetralone is ineffective for obtaining the 8-bromo isomer (see FAQ Q2). Therefore, multi-step, strategic approaches are required. The two most common and logical strategies are:

  • Route A: Intramolecular Friedel-Crafts Cyclization: This "ring-forming" strategy involves synthesizing a precursor, 4-(2-bromophenyl)butyric acid, and then cyclizing it to form 8-bromo-1-tetralone. The resulting 1-tetralone is then converted to the desired 2-tetralone isomer. This is a robust method for establishing the core tetralone structure with the bromine atom correctly positioned.

  • Route B: Isomerization from 8-Bromo-1-tetralone: This strategy starts with the more readily accessible 8-bromo-1-tetralone and performs a series of reactions to migrate the carbonyl group from the C1 to the C2 position. This typically involves a four-step sequence: reduction, dehydration, epoxidation, and finally, a Lewis acid-catalyzed rearrangement[2].

The following diagram illustrates these two primary synthetic pathways.

Synthetic_Routes cluster_0 Route A: Friedel-Crafts Cyclization cluster_1 Route B: Isomerization A1 4-(2-bromophenyl)butyric acid A2 8-Bromo-1-tetralone A1->A2 Friedel-Crafts Cyclization B1 8-Bromo-1-tetralone B2 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol B1->B2 Reduction B3 8-Bromo-3,4-dihydronaphthalene B2->B3 Dehydration B4 8-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene B3->B4 Epoxidation C_out This compound B4->C_out Rearrangement

Caption: High-level overview of the two primary synthetic routes to this compound.

Q2: Why is the direct bromination of 2-tetralone not a suitable method for synthesizing this compound?

A2: This is a crucial point rooted in the principles of electrophilic aromatic substitution. The carbonyl group of the tetralone ring system is an electron-withdrawing group. As such, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles (like Br⁺) to the meta positions. In the 2-tetralone scaffold, the positions available for substitution are C5, C6, C7, and C8. The positions meta to the carbonyl's point of fusion with the aromatic ring are C5 and C7. Therefore, attempting a direct bromination on 2-tetralone would preferentially yield a mixture of 5-Bromo-2-tetralone and 7-Bromo-2-tetralone, not the desired 8-bromo isomer.

Q3: What are the key challenges in the multi-step conversion of 8-Bromo-1-tetralone to this compound (Route B)?

A3: While synthetically elegant, Route B presents several challenges across its four steps that require careful optimization:

  • Reduction: The reduction of the C1 ketone to a hydroxyl group must be selective. Over-reduction is not a major concern, but incomplete conversion can complicate the subsequent steps.

  • Dehydration: The acid-catalyzed elimination of water to form the alkene (8-bromo-3,4-dihydronaphthalene) can be accompanied by side reactions. Harsh conditions can lead to polymerization or unwanted rearrangements. The regioselectivity of the double bond formation is also critical.

  • Epoxidation: This step requires a clean and efficient conversion of the alkene to the epoxide. The stability of the epoxide can be a concern, and careful handling is necessary to prevent premature ring-opening.

  • Rearrangement: The final, and perhaps most critical, step is the Lewis acid-catalyzed rearrangement of the epoxide to the 2-tetralone. The choice of Lewis acid, solvent, and temperature is paramount to achieving a high yield and preventing the formation of undesired byproducts[2].

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem/Solution" format.

Problem 1: Low yield in the intramolecular Friedel-Crafts cyclization of 4-(2-bromophenyl)butyric acid (Route A).

Solution: Low yields in this step are often related to the choice of acid catalyst, reaction conditions, or purity of the starting material.

  • Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a potent Lewis or Brønsted acid to generate the acylium ion intermediate and promote cyclization. The reaction is highly sensitive to moisture, which can quench the catalyst.

  • Optimization Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The starting 4-(2-bromophenyl)butyric acid must be completely dry.

    • Catalyst Selection: Polyphosphoric acid (PPA) is often a reliable choice as it serves as both the catalyst and solvent. Alternatively, converting the carboxylic acid to its acid chloride (using thionyl chloride or oxalyl chloride) followed by cyclization with a strong Lewis acid like aluminum chloride (AlCl₃) can be effective[3].

    • Temperature Control: For PPA, temperatures around 90-100°C are typical[4]. For AlCl₃ reactions, initial cooling is often required during addition, followed by gentle heating to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat or prolonged reaction times.

Data Summary: Catalyst Choice for Friedel-Crafts Cyclization

Catalyst SystemTypical TemperatureAdvantagesCommon Issues
Polyphosphoric Acid (PPA)90 - 110 °CGood yields; acts as solvent.Viscous, can be difficult to stir and work up.
SOCl₂ then AlCl₃0 °C to 60 °CHighly reactive; good for less reactive substrates.Requires strict anhydrous conditions; potential for charring.
H₂SO₄ (conc.)Room Temp to 80 °CInexpensive and readily available.Can lead to sulfonation byproducts.

Problem 2: Formation of byproducts during the dehydration of 8-bromo-tetralol to 8-bromo-dihydronaphthalene (Route B, Step 2).

Solution: The primary challenge in this elimination reaction is achieving clean formation of the desired endocyclic alkene without polymerization or aromatization.

  • Causality: Strong acids and high temperatures can promote side reactions. The intermediate carbocation can rearrange or react intermolecularly. Aromatization to form a bromonaphthalene derivative is a potential thermodynamic sink.

  • Optimization Steps:

    • Use a Milder Acid Catalyst: Instead of strong mineral acids like H₂SO₄, consider using p-toluenesulfonic acid (p-TsOH) in a solvent like benzene or toluene with a Dean-Stark trap to remove water azeotropically[2]. This drives the equilibrium towards the alkene product under milder conditions.

    • Control Temperature: Refluxing in benzene (b.p. 80°C) or toluene (b.p. 111°C) provides effective temperature control. Avoid unnecessarily high temperatures.

    • Reaction Monitoring: Follow the disappearance of the starting alcohol by TLC. Once the reaction is complete, quench the acid catalyst promptly during workup (e.g., with a NaHCO₃ wash) to prevent further reactions.

Problem 3: Low yield or multiple products in the final epoxide rearrangement to this compound (Route B, Step 4).

Solution: This crucial rearrangement is highly dependent on the choice and stoichiometry of the Lewis acid.

  • Causality: The Lewis acid coordinates to the epoxide oxygen, facilitating ring-opening to form a carbocation. A subsequent 1,2-hydride shift and tautomerization yield the 2-ketone. An incorrect choice or amount of Lewis acid can lead to the formation of aldehydes, diols (from reaction with trace water), or other rearranged products.

  • Optimization Steps:

    • Lewis Acid Selection: Boron trifluoride etherate (BF₃·OEt₂) is a highly effective catalyst for this transformation[2]. Its lability and moderate strength are well-suited for promoting the desired rearrangement without causing extensive decomposition.

    • Stoichiometry: This is often a catalytic process, but sometimes near-stoichiometric amounts are used. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and increase if the reaction is sluggish.

    • Temperature and Addition: Perform the reaction at a low temperature (e.g., 0°C) and add the Lewis acid dropwise to a solution of the epoxide. This helps control the initial exothermic reaction. After addition, the reaction may be allowed to slowly warm to room temperature.

    • Solvent: A non-coordinating, anhydrous solvent like dichloromethane or benzene is ideal.

The following diagram illustrates the troubleshooting logic for this critical rearrangement step.

Troubleshooting_Rearrangement Start Start: Low Yield in Epoxide Rearrangement Check_LA Check Lewis Acid: Is it BF₃·OEt₂? Start->Check_LA Check_Cond Check Conditions: Anhydrous? Low Temp? Check_LA->Check_Cond Yes Sol_LA Action: Switch to BF₃·OEt₂. Check_LA->Sol_LA No Check_Stoich Check Stoichiometry: Catalytic or Stoichiometric? Check_Cond->Check_Stoich Yes Sol_Cond Action: Dry solvent/reagents. Run reaction at 0°C. Check_Cond->Sol_Cond No Outcome_Good Outcome: Improved Yield of this compound Check_Stoich->Outcome_Good Optimized Sol_Stoich Action: Titrate amount of Lewis Acid (start at 0.2 eq). Check_Stoich->Sol_Stoich Not Optimized Sol_LA->Check_Cond Sol_Cond->Check_Stoich Sol_Stoich->Outcome_Good

Caption: Troubleshooting workflow for the Lewis acid-catalyzed rearrangement step.

Experimental Protocols

Representative Protocol: Conversion of 8-Bromo-1-tetralone to this compound (Route B)

This protocol is a representative example adapted from established chemical principles and patent literature[2]. Researchers should perform their own risk assessment and optimization.

Step 1: Reduction of 8-Bromo-1-tetralone

  • Dissolve 8-bromo-1-tetralone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C using an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0-5°C for 1 hour after the addition is complete. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, which can often be used in the next step without further purification.

Step 2: Dehydration to 8-Bromo-3,4-dihydronaphthalene

  • Dissolve the crude alcohol (1.0 eq) in toluene in a flask equipped with a Dean-Stark trap and condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene.

Step 3: Epoxidation

  • Dissolve the crude alkene (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (~77%, 1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir at 0°C for 4 hours, then allow to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.

Step 4: Rearrangement to this compound

  • Dissolve the crude epoxide (1.0 eq) in anhydrous benzene or DCM and cool to 0°C under a nitrogen atmosphere.

  • Add boron trifluoride etherate (BF₃·OEt₂) (0.2 eq) dropwise via syringe.

  • Stir the mixture at 0°C for 30 minutes, then warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by carefully adding water. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

References

Preventing degradation of 8-Bromo-2-tetralone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a crucial building block in the synthesis of targeted therapies for central nervous system disorders, its stability is paramount to achieving reliable and reproducible experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual and chemical signs of this compound degradation?

A: The most immediate indicator of degradation is a change in physical appearance. Fresh, high-purity this compound should be a white to light yellow or off-white solid.[3] Signs of degradation include:

  • Color Change: A noticeable darkening of the material to yellow, brown, or even black is a strong indicator of decomposition.[4]

  • Odor: The release of a sharp, acrid odor may suggest the formation of hydrogen bromide (HBr) gas, a common byproduct of degradation.[4]

  • Change in Physical State: If the crystalline solid becomes oily or sticky, it may indicate the absorption of moisture and subsequent hydrolysis.

  • Inconsistent Analytical Data: In your experiments, degradation can manifest as lower-than-expected yields, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or additional peaks in HPLC, GC-MS, or NMR analyses.

Q2: What are the optimal long-term storage conditions for this compound?

A: To ensure maximum shelf-life, this compound must be stored under controlled conditions that mitigate its primary degradation pathways. The optimal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of potential decomposition reactions.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing oxygen and atmospheric moisture.[5][6]
Light Amber Glass Vial / Dark LocationProtects the compound from potential photodecomposition.[7]
Moisture Tightly Sealed ContainerPrevents moisture ingress, which can lead to hydrolysis of the ketone and C-Br bond.[4]
Q3: My this compound has darkened. Can I still use it?

A: A color change indicates that decomposition has occurred, and the purity of the material is compromised. Using degraded material will likely lead to poor reaction outcomes, including low yields and the formation of complex impurity profiles, complicating purification.

Recommendation: Before use, it is critical to assess the purity of the discolored material. An analytical technique like HPLC or NMR spectroscopy can quantify the remaining amount of this compound and identify the extent of degradation. If significant impurities are detected, it is advisable to purify the material (e.g., by recrystallization) or use a fresh, high-purity lot for your experiment.

Q4: What type of container and cap are best for storing this compound?

A: Proper containment is crucial.

  • Container: A borosilicate amber glass vial is the preferred choice. The amber color protects against light, and the glass is non-reactive.

  • Cap/Seal: Use a cap with a chemically resistant liner, such as a PTFE (Teflon) faced septum.[8] This provides a superior barrier against moisture and air compared to standard cap liners. For frequent access, specialized packaging like the AcroSeal or Sure/Seal™ systems, which feature a multi-layer septum designed for syringe access, are highly effective at maintaining an inert atmosphere.[9][10]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction yields are inconsistent or lower than expected.
  • Possible Cause: The most probable cause is the degradation of your this compound starting material. As an α-bromoketone, it is susceptible to degradation pathways that consume the active compound.

  • Troubleshooting Steps:

    • Verify Purity: Run a purity check on your stored this compound using HPLC or ¹H NMR. Compare the results to the Certificate of Analysis (CoA) of a new lot.

    • Review Storage: Confirm that your storage conditions align with the recommendations (2-8°C, inert atmosphere, dark, dry).[1][3][5]

    • Use a Fresh Sample: If degradation is confirmed, repeat the reaction with a new, unopened vial of this compound to establish a baseline yield.

Issue 2: I observe unknown impurities in my crude reaction mixture.
  • Possible Cause: Degradation of this compound can lead to specific byproducts. The two primary degradation pathways are dehydrobromination and hydrolysis.

    • Dehydrobromination: This elimination reaction forms an α,β-unsaturated ketone.[4][11] This can be catalyzed by trace amounts of base.

    • Hydrolysis: Reaction with moisture can replace the bromine atom with a hydroxyl group, forming an α-hydroxy ketone.[4]

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the impurity peaks. This can help confirm if they correspond to the expected degradation products.

    • Implement Inert Handling: When weighing and dispensing the compound, do so under a stream of inert gas (nitrogen or argon) or inside a glovebox to minimize exposure to air and moisture.[7][12]

    • Check Solvent Purity: Ensure all solvents used in the reaction are anhydrous, as residual water can promote hydrolysis.

Experimental Protocols & Workflows

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practice for receiving and storing a new container of this compound.

  • Inspection: Upon receipt, inspect the container seal for any damage. Note the initial appearance and color of the compound.

  • Inerting: If the compound is not packaged under an inert atmosphere, carefully open the container in a glovebox or under a gentle stream of argon or nitrogen.

  • Backfill & Seal: Backfill the headspace of the vial with the inert gas. Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions (e.g., "Store at 2-8°C under Nitrogen").

  • Storage: Place the sealed vial inside a secondary container (like a small, sealed bag with a desiccant pack) and store it in a refrigerator at 2-8°C, away from light.

Protocol 2: Example HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.

    • Further dilute as necessary to fall within the detector's linear range.

  • HPLC Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (A) and Water (B). A starting point could be 60% A and 40% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: UV at 210 nm or 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the peak area percentage of the main this compound peak relative to the total area of all detected peaks. Degradation products will appear as separate, typically more polar, peaks.

Visualizing Degradation & Handling

The following diagrams illustrate the key chemical degradation pathways and the recommended workflow for handling the compound to maintain its integrity.

Fig 1. Primary Degradation Pathways of this compound cluster_0 Dehydrobromination cluster_1 Hydrolysis A This compound B α,β-Unsaturated Ketone A->B  Trace Base / Heat (-HBr) C α-Hydroxy Ketone A->C  Moisture (H₂O) (-HBr)

Caption: Key chemical pathways leading to impurities.

Fig 2. Recommended Handling & Storage Workflow Start Receive Compound Inspect Inspect Seal & Appearance Start->Inspect Inert Place Under Inert Atmosphere (Ar/N₂) Inspect->Inert Seal Seal Tightly in Amber Vial Inert->Seal Store Store at 2-8°C in the Dark Seal->Store Use Dispense in Glovebox or under Inert Gas Store->Use For Experiment Check Perform QC Purity Check (e.g., HPLC) if Degradation is Suspected Use->Check If issues arise Check->Store If pure

Caption: Step-by-step workflow for ensuring compound stability.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals working with 8-Bromo-2-tetralone. This versatile building block is a key intermediate in the synthesis of targeted therapies, particularly for central nervous system (CNS) disorders like Parkinson's disease and depression, by serving as a precursor to selective 5-HT6 receptor antagonists.[1] Its derivatives are also being explored for anti-inflammatory properties.

The reactivity of this compound is dominated by its two functional groups: the aryl bromide, which is primed for cross-coupling reactions, and the ketone, which can undergo various carbonyl chemistry transformations.[2] This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting in a practical question-and-answer format to address the specific challenges you may encounter.

Part 1: General Troubleshooting for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful but notoriously sensitive. Success hinges on meticulous attention to detail. Before diving into specific reaction types, let's address the foundational issues that can lead to failure.

Question: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) has failed, showing low or no conversion. What are the first things I should check?

Answer: When a reaction fails, a systematic approach is crucial. Do not change multiple variables at once. Start by assessing the most common failure points:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3]

    • Action: Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[4] Use flame-dried glassware and proper Schlenk line or glovebox techniques.

  • Reagent Quality & Purity: Moisture and impurities can kill a catalytic reaction.

    • Action: Use anhydrous solvents, preferably freshly distilled or from a sealed commercial bottle. Ensure your base is finely ground and dry. The purity of this compound and your coupling partner is paramount.

  • Catalyst Activity: The palladium source and ligands are the heart of the reaction. An inactive catalyst is a common culprit for failed reactions.

    • Action: If you are generating the Pd(0) catalyst in situ from a Pd(II) precatalyst (like Pd(OAc)₂), the reduction step may be inefficient.[5] Consider using a fresh bottle of precatalyst or switching to a more robust, air-stable, and pre-activated Pd(0) source, such as a G3 or G4 palladacycle precatalyst.[6] Ensure your phosphine ligands have not been oxidized; they should be stored under an inert atmosphere.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, the steric hindrance around the bromine atom in this compound requires a carefully selected catalytic system.

Question: How do I select the optimal catalyst and ligand for a Suzuki coupling with this compound?

Answer: The key challenge with this compound is the ortho-substituent, which sterically encumbers the reaction site. This slows down the rate-determining oxidative addition step.[7] To overcome this, you need a highly active catalyst.

  • The Ligand is Critical: Simple ligands like triphenylphosphine (PPh₃) are often ineffective.[7] You must use bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, monoligated L₁Pd(0) species, which are necessary to engage sterically hindered aryl halides.[8][9]

    • Top Choices: Modern biarylphosphine ligands such as XPhos , SPhos , and RuPhos (Buchwald ligands) are the industry standard for challenging couplings.[4][7] N-heterocyclic carbene (NHC) ligands are also an excellent alternative.[7]

  • The Palladium Source: While Pd(PPh₃)₄ can sometimes work for reactive aryl bromides, it is often sluggish here.[7] A combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with one of the bulky ligands mentioned above is a more reliable starting point. For maximum reliability and reproducibility, use a commercially available, air-stable precatalyst where the ligand is already coordinated to the palladium center (e.g., XPhos Pd G3).[6]

Question: My Suzuki reaction is giving a low yield, and I see a significant amount of 2-tetralone as a byproduct. What is happening and how can I fix it?

Answer: The formation of 2-tetralone is due to a common side reaction called protodeboronation of your boronic acid coupling partner or hydrodehalogenation (debromination) of your this compound starting material.[4][10]

Causality:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, and overly harsh basic conditions.[4]

  • Hydrodehalogenation: This is the reductive cleavage of the C-Br bond. It can be caused by hydride sources (including water or alcohols) in the reaction mixture or by β-hydride elimination from the organopalladium intermediate, especially at high temperatures.[10][11]

Below is a troubleshooting workflow to minimize these side reactions and improve your yield.

G cluster_0 Troubleshooting Path start Low Yield / Debromination Observed base Step 1: Evaluate the Base start->base Is the base too strong (e.g., NaOtBu)? Strong bases can promote side reactions. temp Step 2: Assess Temperature & Time base->temp Switch to a milder base like K₃PO₄ or K₂CO₃. Is the temperature too high? boron Step 3: Stabilize Boronic Acid temp->boron Lower temp to 80-100 °C. Monitor closely to avoid long reaction times. Is the boronic acid decomposing? solvent Step 4: Check Solvent & Reagents boron->solvent Use a more stable boronic ester (e.g., pinacol ester). Are reagents anhydrous? end Yield Optimized solvent->end Use anhydrous solvents (Toluene, Dioxane). Ensure all reagents are dry.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterCondition 1 (Standard)Condition 2 (For Unstable Boronic Acids)
Aryl Halide This compound (1.0 eq.)This compound (1.0 eq.)
Boron Reagent Arylboronic Acid (1.2-1.5 eq.)Arylboronic acid pinacol ester (1.2 eq.)
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)XPhos Pd G3 (2 mol%)
Base K₃PO₄ (2.0-3.0 eq.)K₂CO₃ (2.0 eq.)
Solvent Toluene/H₂O (10:1)1,4-Dioxane/H₂O (10:1)
Temperature 100-110 °C90-100 °C
Notes A robust system for many substrates.Milder conditions to prevent protodeboronation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).[7]

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O 10:1, to make a ~0.2 M solution with respect to the aryl bromide).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination

Forming a C-N bond with this compound is essential for synthesizing many bioactive molecules. The success of this reaction is highly dependent on matching the correct ligand to the amine coupling partner.

Question: What is the best catalyst system for a Buchwald-Hartwig amination with this compound?

Answer: Similar to the Suzuki coupling, the steric hindrance of this compound requires a highly active catalyst. However, in Buchwald-Hartwig amination, the properties of the amine (primary, secondary, acyclic, etc.) are equally important in determining the ideal ligand. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12] The ligand influences every step of this cycle.

Ligand Selection is Key: You must use a bulky, electron-rich biarylphosphine ligand. The choice of ligand depends heavily on the amine substrate. Using the wrong ligand can lead to low yields or competitive side reactions like hydrodehalogenation.[12]

G start Select Amine Type primary Primary Amine (Alkyl or Aryl) start->primary secondary_cyclic Cyclic Secondary Amine (e.g., Morpholine) start->secondary_cyclic secondary_acyclic Acyclic Secondary Amine start->secondary_acyclic ligand_xphos Use XPhos or BrettPhos primary->ligand_xphos ligand_ruphos Use RuPhos or tBuXPhos secondary_cyclic->ligand_ruphos ligand_tbu Use P(tBu)₃ or tBuBrettPhos secondary_acyclic->ligand_tbu

References

Validation & Comparative

Reactivity comparison of 5-Bromo-2-tetralone vs 6-Bromo-2-tetralone vs 8-Bromo-2-tetralone.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Bromo-2-Tetralone Isomers

Introduction

The 2-tetralone framework is a privileged scaffold in synthetic and medicinal chemistry, serving as a crucial building block for a diverse array of natural products and pharmaceutical agents.[1] The introduction of a bromine atom onto the aromatic ring of this bicyclic ketone creates a versatile handle for further molecular elaboration, primarily through modern cross-coupling methodologies. However, the constitutional position of this halogen substituent profoundly dictates the molecule's overall reactivity. This guide presents an in-depth comparative analysis of three key isomers: 5-Bromo-2-tetralone, 6-Bromo-2-tetralone, and 8-Bromo-2-tetralone.

This document moves beyond a simple catalog of properties to dissect the underlying electronic and steric factors that govern the reactivity at the three principal functional sites: the carbonyl group, the α-carbons, and the aromatic carbon-bromine bond. The insights provided are intended to empower researchers, scientists, and drug development professionals to make informed decisions in reaction design and synthetic strategy.

Structural and Stereoelectronic Analysis

The reactivity of each bromo-2-tetralone isomer is a direct consequence of the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) of the bromine atom, alongside the steric environment it imposes.

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond framework. This effect acidifies adjacent protons and increases the electrophilicity of nearby carbons. Its magnitude diminishes with distance.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect increases electron density at the ortho and para positions relative to the bromine.

  • Steric Hindrance: The physical bulk of the bromine atom can impede the approach of reagents to nearby reactive sites. This effect is most pronounced in the 8-bromo isomer.

Figure 1: Structures of the three bromo-2-tetralone isomers.

The following diagram illustrates how these fundamental properties influence the reactivity of each isomer.

G Br_Pos Bromine Position (5, 6, or 8) Elec_Effects Electronic Effects (Inductive vs. Resonance) Br_Pos->Elec_Effects Steric_Effects Steric Hindrance Br_Pos->Steric_Effects Reactivity_CO Reactivity at Carbonyl (C=O) Elec_Effects->Reactivity_CO Modulates Electrophilicity Reactivity_Alpha Reactivity at α-Carbons (C1, C3) Elec_Effects->Reactivity_Alpha Influences α-Proton Acidity Reactivity_CBr Reactivity at C-Br Bond Elec_Effects->Reactivity_CBr Affects Oxidative Addition Rate Steric_Effects->Reactivity_Alpha Governs Regioselectivity (Kinetic vs. Thermodynamic) Steric_Effects->Reactivity_CBr Hinders Catalyst Approach

Figure 2: Key factors governing isomer reactivity.

Comparative Reactivity Analysis

Reactivity at the α-Carbons: Enolate Formation and Subsequent Reactions

The formation of an enolate by deprotonation of an α-proton is one of the most fundamental reactions of ketones, opening pathways to alkylation, aldol condensations, and halogenations.[2] In bromo-2-tetralones, the choice of base and the isomer's structure critically determine the outcome.

The unsymmetrical nature of the 2-tetralone core presents two sites for deprotonation: C1 and C3. This leads to a classic case of kinetic versus thermodynamic control.[3][4]

  • Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton (C3). This is favored by strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at low temperatures.[4][5]

  • Thermodynamic Enolate: The more substituted, and typically more stable, enolate is formed by removing a proton from C1. This is favored by weaker bases and higher temperatures, which allow for equilibration.[3]

This compound: This isomer exhibits the most distinct reactivity profile. The bromine atom at the C8 position creates significant steric hindrance, or peri-strain, around the C1 position.[6][7] This severely disfavors the approach of a base to the C1 protons. Consequently, deprotonation occurs almost exclusively at the C3 position, leading to the formation of the kinetic enolate regardless of the reaction conditions. This high regioselectivity is a powerful synthetic tool, channeling reactions like alkylations to the C3 position.

5-Bromo- and 6-Bromo-2-tetralone: In these isomers, steric hindrance around C1 is negligible. The regiochemical outcome is therefore governed by a more subtle interplay of electronics and reaction conditions. The electron-withdrawing inductive effect of the bromine atom slightly increases the acidity of all α-protons compared to the parent 2-tetralone. Under kinetic control (LDA, -78 °C), deprotonation will still favor the C3 position. However, under thermodynamic conditions, the more stable C1 enolate can be accessed. The precise ratio of kinetic to thermodynamic enolate will be sensitive to the specific base, solvent, and temperature used.

Figure 3: Steric hindrance in this compound dictates regioselective formation of the kinetic enolate.
Reactivity at the Aromatic C-Br Bond: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an ideal functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8] These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are cornerstones of modern drug discovery. The general mechanism involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination.[9]

6-Bromo-2-tetralone: This isomer is generally the most reactive and versatile substrate for cross-coupling reactions. The bromine at C6 is sterically unhindered and electronically activated for oxidative addition. It readily participates in a wide range of standard palladium-catalyzed transformations.

5-Bromo-2-tetralone: The reactivity of the C5-Br bond is also high, comparable to the 6-bromo isomer. It is sufficiently removed from the aliphatic ring to avoid significant steric impediment, allowing efficient access for the palladium catalyst.

This compound: The C8-Br bond is significantly less reactive in palladium-catalyzed couplings. The adjacent fused aliphatic ring presents a sterically congested environment that hinders the approach of the typically bulky phosphine-ligated palladium catalysts required for oxidative addition.[7] While couplings are achievable, they often necessitate more specialized conditions, such as the use of sterically less demanding ligands (e.g., Buchwald's SPhos or XPhos), higher catalyst loadings, or elevated temperatures. This reduced reactivity is a critical consideration for synthetic planning.

Reactivity at the Carbonyl Group

The electrophilicity of the carbonyl carbon is modulated by the electronic effects of the bromine substituent. The strong -I effect of bromine withdraws electron density, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[10]

Based on first principles, one would predict the following order of carbonyl reactivity towards nucleophiles (e.g., in reductions with NaBH₄ or Grignard additions):

This compound ≈ 5-Bromo-2-tetralone > 6-Bromo-2-tetralone > 2-Tetralone

The bromine atom in the 5- and 8-positions is closer to the carbonyl group than in the 6-position, meaning its inductive electron-withdrawing effect is more pronounced. This enhances the partial positive charge on the carbonyl carbon, increasing its reactivity. The 6-bromo isomer still benefits from the -I effect, but to a lesser extent due to the increased distance. All three isomers are expected to be more reactive than the parent, unsubstituted 2-tetralone.

Quantitative Data Summary

Isomerα-Alkylation (Kinetic Control)Pd-Catalyzed Cross-CouplingCarbonyl Nucleophilic Addition
5-Bromo-2-tetralone Moderate regioselectivity (favors C3)HighHigh
6-Bromo-2-tetralone Moderate regioselectivity (favors C3)Very HighModerate-High
This compound High regioselectivity (exclusive at C3)Low (requires special conditions)High

Experimental Protocol: Regioselective α-Alkylation of this compound

This protocol exemplifies the exploitation of the unique steric environment of the 8-bromo isomer to achieve high regioselectivity.

Objective: To synthesize 8-Bromo-3-methyl-3,4-dihydronaphthalen-2(1H)-one.

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using an acetone/dry ice bath.

  • Enolate Formation: Slowly add the LDA solution (1.1 eq) to the cold THF. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting mixture for 1 hour at -78 °C. The causality here is critical: using a strong, bulky base at low temperature ensures the irreversible formation of the less-hindered kinetic enolate at the C3 position.[4][5]

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then let it slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Conclusion

The placement of a bromine atom on the 2-tetralone scaffold is not a trivial synthetic choice. It is a strategic decision that profoundly impacts reactivity at multiple sites.

  • This compound is the isomer of choice for reactions requiring high regioselectivity at the C3 position, but it is a challenging substrate for aromatic cross-coupling.[11]

  • 6-Bromo-2-tetralone offers the highest reactivity for palladium-catalyzed modifications of the aromatic ring, making it a versatile building block for library synthesis.[12][13]

  • 5-Bromo-2-tetralone provides a balance of reactivity, with a highly accessible C-Br bond and an activated carbonyl group.

By understanding the interplay of steric and electronic effects detailed in this guide, researchers can harness the unique chemical personality of each isomer to design more efficient, predictable, and successful synthetic routes.

References

A Comparative Analysis of Synthetic Routes to 8-Bromo-2-tetralone: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

8-Bromo-2-tetralone is a crucial building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system disorders like Parkinson's disease.[1] The strategic placement of the bromine atom and the ketone functionality offers versatile handles for further molecular elaboration. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering insights into the strategic and practical considerations for its preparation in a research or process development setting.

Route 1: Intramolecular Friedel-Crafts Acylation Approach

This linear synthesis builds the tetralone core from an acyclic precursor, offering good control over the bromine atom's position. The general strategy involves the preparation of 3-(2-bromophenyl)propanoic acid followed by an intramolecular Friedel-Crafts acylation to form an 8-bromo-1-tetralone intermediate, which is then converted to the desired 2-tetralone.

Logical Workflow for Route 1

A 2-Bromobenzaldehyde B 3-(2-Bromophenyl)propanoic Acid A->B Knoevenagel/Reduction C 3-(2-Bromophenyl)propanoyl Chloride B->C Acyl Chloride Formation D 8-Bromo-1-tetralone C->D Intramolecular Friedel-Crafts Acylation E 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol D->E Reduction F 7-Bromo-1,2-dihydronaphthalene E->F Dehydration G 7-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene F->G Epoxidation H This compound G->H Ring Opening

Caption: Synthetic pathway for Route 1, proceeding via a key Friedel-Crafts acylation.

Mechanistic and Strategic Considerations

The cornerstone of this route is the intramolecular Friedel-Crafts acylation.[2][3] This reaction involves the formation of an acylium ion from the acid chloride, which then undergoes electrophilic aromatic substitution onto the bromine-bearing benzene ring. The cyclization is directed to the position ortho to the bromine, leading specifically to the 8-bromo-1-tetralone isomer due to the steric hindrance and electronic effects of the bromo-substituent.

The subsequent conversion of the 1-tetralone to the 2-tetralone is a multi-step process analogous to a known procedure for the 6-bromo isomer.[4] This transformation involves reduction of the ketone, dehydration to an alkene, epoxidation, and finally a Lewis-acid catalyzed epoxide rearrangement to furnish the 2-tetralone. Each of these steps is a standard, well-understood organic transformation.

Experimental Protocols

Step 1: Synthesis of 3-(2-bromophenyl)propanoic acid

A one-pot procedure starting from 2-bromobenzaldehyde can be employed. This involves a Knoevenagel condensation with a malonic acid equivalent (e.g., Meldrum's acid or isopropylidene malonate) in a triethylamine/formic acid system, which also facilitates in-situ reduction of the resulting cinnamic acid derivative, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.[2]

Step 2: Intramolecular Friedel-Crafts Acylation to 8-Bromo-1-tetralone

  • Acid Chloride Formation: 3-(2-bromophenyl)propanoic acid is refluxed with an excess of thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The excess reagent and solvent are removed under reduced pressure.

  • Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cooled to 0°C. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization. The reaction is quenched by pouring onto ice and extracted.

Step 3: Conversion of 8-Bromo-1-tetralone to this compound [4]

  • Reduction: 8-Bromo-1-tetralone is dissolved in ethanol and cooled. Sodium borohydride is added portion-wise to yield 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Dehydration: The resulting alcohol is heated with a catalytic amount of p-toluenesulfonic acid in a solvent like benzene or toluene, with azeotropic removal of water, to afford 7-bromo-1,2-dihydronaphthalene.

  • Epoxidation: The alkene is dissolved in dichloromethane and treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

  • Ring Opening: The epoxide is treated with a Lewis acid, for example, boron trifluoride etherate, in an appropriate solvent to induce rearrangement to this compound.

Route 2: Birch Reduction of a Naphthol Derivative

This approach builds the target molecule from a pre-formed naphthalene core. The key steps are the bromination of 2-naphthol and a subsequent Birch reduction to selectively reduce the unsubstituted ring, followed by hydrolysis of the resulting enol ether.

Logical Workflow for Route 2

A 2-Naphthol B 1-Bromo-2-naphthol A->B Bromination C 1-Bromo-2-methoxynaphthalene B->C O-Methylation D 8-Bromo-2-methoxy-1,4,5,8-tetrahydronaphthalene C->D Birch Reduction E This compound D->E Hydrolysis

Caption: Synthetic pathway for Route 2, featuring a key Birch reduction step.

Mechanistic and Strategic Considerations

The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source.[5][6] For substituted naphthalenes, the regioselectivity of the reduction is governed by the electronic nature of the substituents. In the case of 1-bromo-2-methoxynaphthalene, the electron-donating methoxy group directs the reduction to the other ring. The bromine atom's influence is less pronounced but also contributes to this selectivity. The reaction proceeds via a radical anion intermediate, which is protonated and further reduced.

A critical challenge in this route is the initial bromination of 2-naphthol. While bromination at the 1-position is known, achieving high selectivity for the 8-position on the same ring is difficult due to the activating nature of the hydroxyl group. Therefore, this route is more speculative regarding the specific synthesis of the 8-bromo isomer, though it presents a viable strategy for other brominated tetralones. For the purpose of this guide, we will consider the synthesis via a 1-bromo-2-naphthol intermediate, which would lead to 5-bromo-2-tetralone, to illustrate the principles of the Birch reduction approach. The principles could be adapted if a viable synthesis of an 8-bromo-2-naphthol derivative were developed.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-naphthol

2-Naphthol can be selectively brominated at the 1-position using reagents like sodium bromide with an oxidant such as Oxone® in an acetic acid solution.[7]

Step 2: O-Methylation of 1-Bromo-2-naphthol

The hydroxyl group of 1-bromo-2-naphthol is protected as a methyl ether to prevent interference in the subsequent Birch reduction. This is typically achieved by treating the naphthol with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate.

Step 3: Birch Reduction [5][6]

  • A flask is cooled to -78°C (dry ice/acetone bath) and liquid ammonia is condensed into it.

  • Small pieces of lithium or sodium metal are added until a persistent blue color is observed.

  • A solution of the 1-bromo-2-methoxynaphthalene and a proton source (e.g., tert-butanol) in an ether solvent (e.g., THF) is added dropwise.

  • The reaction is stirred at low temperature until the blue color disappears, indicating consumption of the alkali metal.

Step 4: Hydrolysis

The reaction is quenched by the addition of a proton source (e.g., methanol or ammonium chloride). After evaporation of the ammonia, the residue is treated with aqueous acid (e.g., hydrochloric acid) to hydrolyze the enol ether intermediate to the final product, 5-bromo-2-tetralone.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Birch Reduction
Starting Materials 2-Bromobenzaldehyde, malonic acid derivatives2-Naphthol, brominating agents
Overall Yield Moderate, multiple steps can lower the overall yield.Potentially higher if bromination is selective, but can be low due to the challenges in the reduction step.
Regiocontrol Excellent, the position of the bromine is set from the start.Poor for the 8-bromo isomer; bromination of 2-naphthol typically favors other positions.
Scalability Generally scalable, though the use of AlCl₃ can pose challenges in large-scale reactions.Challenging due to the use of liquid ammonia and alkali metals, requiring specialized equipment.
Safety & Handling Involves corrosive reagents like thionyl chloride and AlCl₃.Requires handling of liquid ammonia and pyrophoric alkali metals, which are significant safety hazards.
Key Advantages Unambiguous regiochemical outcome.Potentially shorter route if a suitable starting material is available.
Key Disadvantages Longer synthetic sequence.Poor regioselectivity in the initial bromination for the target isomer; hazardous reaction conditions.

Conclusion for the Practicing Chemist

For the unambiguous synthesis of this compound, Route 1, the intramolecular Friedel-Crafts acylation approach, is the superior and more reliable strategy. Its linear nature allows for precise control over the substitution pattern, ensuring the desired isomer is obtained. While the multi-step conversion from the intermediate 1-tetralone adds to the length of the synthesis, these are generally robust and well-understood transformations.

Route 2, the Birch reduction pathway, is less practical for obtaining the 8-bromo isomer specifically due to the inherent difficulties in achieving the required regioselectivity during the bromination of 2-naphthol. However, the principles of this route are valuable and could be effectively applied to the synthesis of other isomers of bromo-2-tetralone where the starting bromonaphthol is readily accessible.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, available starting materials, and the scale of the synthesis. For targeted synthesis of this compound in a medicinal chemistry or early-stage process development context, the control offered by the Friedel-Crafts approach is paramount.

References

A Comparative Guide to the Efficacy of 5-HT6 Antagonists Derived from Bromo-tetralone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the synthetic utility and potential efficacy of 5-HT6 receptor antagonists derived from different bromo-tetralone isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic decisions behind precursor selection, the causality of experimental choices, and the structure-activity relationships (SAR) that govern the potency of these promising cognitive enhancers.

Introduction: The 5-HT6 Receptor and the Promise of the Tetralone Scaffold

The 5-hydroxytryptamine-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a compelling target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Its unique localization in brain regions critical for learning and memory, such as the hippocampus and cortex, has spurred the development of selective antagonists.[2] Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, enhancing cholinergic and glutamatergic pathways vital for cognitive function.[3][4]

Within the diverse chemical landscape of 5-HT6 antagonists, the tetralone core represents a "privileged scaffold." Its rigid, bicyclic structure provides a robust framework for orienting key pharmacophoric elements. The introduction of a bromine atom onto this scaffold transforms it into a versatile synthetic intermediate, offering a reactive handle for extensive chemical modification and SAR exploration.[5] This guide will compare and contrast the strategic use of different bromo-tetralone isomers in the synthesis of potent 5-HT6 antagonists.

The Strategic Importance of Bromo-tetralone Isomers in Synthesis

The selection of the starting bromo-tetralone isomer is a critical decision that dictates the entire synthetic strategy and the structural diversity of the final compound library. The position of the bromine atom on the aromatic ring defines the vector of modification, influencing how the final molecule will interact with the receptor binding pocket.

Key isomers include:

  • 7-Bromo-1-tetralone: A widely used intermediate where the bromine at the 7-position provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6] This allows for the introduction of diverse aryl and heteroaryl groups, which are often crucial for high-affinity binding.

  • 6-Bromo-1-tetralone: Modification at the 6-position allows for exploration of a different region of the receptor binding site compared to 7-substituted analogues.

  • 8-Bromo-2-tetralone: This isomer offers a different core structure (a 2-tetralone) and a distinct substitution pattern, providing access to novel chemical space. It is a key precursor for synthesizing selective 5-HT6 receptor antagonists aimed at treating CNS disorders.

The bromine atom's primary utility lies in its ability to participate in a wide range of C-C and C-N bond-forming reactions, a feature not available in alternatives like methoxy-tetralones.[6] This versatility is paramount for efficiently exploring the SAR of a new chemical series.[5]

General Synthetic Workflow: From Isomer to Antagonist

The conversion of a bromo-tetralone core into a 5-HT6 antagonist typically involves a multi-step sequence designed to install the key pharmacophoric features: a basic amine and an aromatic/heteroaromatic moiety. The following workflow illustrates a general and robust strategy.

G cluster_0 Step 1: Introduction of Basic Sidechain cluster_1 Step 2: Diversification via Cross-Coupling A Bromo-tetralone Isomer (e.g., 7-Bromo-1-tetralone) B Reductive Amination (with desired amine, e.g., N-methylpiperazine) A->B C Bromo-tetralinyl-amine Intermediate B->C D Suzuki Coupling (with Arylboronic Acid) C->D Pd Catalyst, Base E Buchwald-Hartwig Amination (with Arylamine) C->E Pd Catalyst, Base F Sonogashira Coupling (with Terminal Alkyne) C->F Pd/Cu Catalysts, Base G Final 5-HT6 Antagonist Library D->G E->G F->G

Caption: Generalized synthetic workflow from bromo-tetralone isomers.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a highly reliable and efficient method for introducing the basic amine moiety, a critical feature for interaction with a conserved aspartate residue in the 5-HT6 receptor. The choice of amine (e.g., piperazine, piperidine) is guided by the desired physicochemical properties and known SAR.

  • Palladium-Catalyzed Cross-Coupling: The use of the bromine as a synthetic handle for reactions like Suzuki or Buchwald-Hartwig coupling is a cornerstone of modern medicinal chemistry.[6] It allows for the late-stage introduction of complex aromatic groups, enabling rapid exploration of how different substituents in this region impact receptor affinity and selectivity. This modular approach is far more efficient than synthesizing each final compound from scratch.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The generally accepted pharmacophore for arylsulfonamide and related 5-HT6 antagonists includes:

  • A basic amine center , which forms an ionic bond with the Asp3.32 residue.

  • An aromatic core (like the tetralone).

  • A hydrogen bond acceptor (often a sulfone or amide).

  • A hydrophobic/aromatic tail , which occupies a hydrophobic pocket.

The choice of bromo-tetralone isomer directly influences the spatial orientation of the "hydrophobic/aromatic tail" introduced via cross-coupling.

Starting IsomerPotential Diversification VectorImplication for SAR
6-Bromo-1-tetralone Aryl/heteroaryl group at the 6-position.Orients the substituent towards a specific region of the binding pocket. The resulting geometry may be crucial for optimizing van der Waals interactions and achieving high potency.
7-Bromo-1-tetralone Aryl/heteroaryl group at the 7-position.This is a well-explored vector. Substituents at this position can interact favorably with a hydrophobic pocket, and fine-tuning the electronics and sterics of this group is a common strategy to enhance affinity and selectivity.[5]

Table 1: Known Efficacy Data for Tetralone-Containing 5-HT6 Ligands

This table presents data for representative 5-HT6 antagonists that feature a core structure related to the tetralone scaffold to provide a benchmark for potential efficacy.

CompoundCore Scaffold5-HT6 Ki (nM)Functional ActivityReference
Tolylamine Ether 9hPhenylpiperidine1.2Antagonist[7],[8]
Multifunctional Ligand 14Indole-based22Antagonist[9]

Note: These compounds are not directly derived from bromo-tetralones but illustrate the potency that can be achieved with related scaffolds.

The 5-HT6 Receptor Signaling Pathway

Understanding the downstream signaling of the 5-HT6 receptor is crucial to appreciating the mechanism of action of its antagonists. The receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP). Antagonists block this basal activity, which is thought to disinhibit downstream GABAergic interneurons, ultimately leading to an increase in the release of acetylcholine and glutamate in cortical and hippocampal regions.[3]

G receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein Activates antagonist 5-HT6 Antagonist (e.g., Tetralone-derived) antagonist->receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates downstream Modulation of GABAergic Neurons pka->downstream Inhibits cognition Enhanced Acetylcholine & Glutamate Release (Pro-cognitive Effect) downstream->cognition Disinhibits

Caption: 5-HT6 receptor signaling and antagonist intervention.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following are detailed protocols for key experimental procedures in the synthesis and evaluation of bromo-tetralone-derived antagonists.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-tetralinyl-amine Intermediate

This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromo-tetralinyl-amine intermediate with an arylboronic acid, a key diversification step.[6]

Materials:

  • Bromo-tetralinyl-amine Intermediate (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., 2M aqueous Na₂CO₃, 3.0 eq)

  • Solvent (e.g., Toluene/Ethanol mixture, 3:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add the bromo-tetralinyl-amine intermediate, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to reflux (typically 80-90°C) and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 7-aryl-tetralinyl-amine antagonist.

Protocol 2: In Vitro 5-HT6 Receptor Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Materials:

  • HeLa or HEK293 cell membranes expressing recombinant human 5-HT6 receptors.

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide) or another suitable high-affinity ligand.

  • Non-specific binding control: Serotonin (5-HT) or Methiothepin at a high concentration (e.g., 10 µM).

  • Test compounds (e.g., synthesized tetralone derivatives) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific control (for non-specific binding).

    • Radioligand ([³H]-LSD) at a concentration near its Kd (e.g., 1.5 nM).

    • Cell membranes (containing 10-20 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

Bromo-tetralone isomers are exceptionally versatile and strategically important intermediates in the design and synthesis of novel 5-HT6 receptor antagonists. The position of the bromine atom is not a trivial detail; it is a critical design element that dictates the potential for structural diversification and ultimately governs the structure-activity relationship. While 7-bromo-1-tetralone is a well-trodden path, isomers such as 6-bromo-1-tetralone and this compound offer access to novel chemical space and the potential for improved pharmacological profiles.

Future research should focus on conducting direct, head-to-head comparisons of 5-HT6 antagonists derived from these different isomers. Such studies would provide invaluable data for medicinal chemists and would undoubtedly accelerate the development of next-generation cognitive enhancers. The synthesis of focused libraries based on each isomer and their subsequent evaluation in standardized binding and functional assays would clarify the optimal substitution pattern on the tetralone scaffold for potent and selective 5-HT6 receptor antagonism.

References

A Comparative Spectroscopic Guide to 8-Bromo-2-tetralone and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 8-Bromo-2-tetralone

In the landscape of medicinal chemistry and drug development, tetralone scaffolds are prized intermediates due to their presence in a wide array of biologically active natural products and synthetic compounds.[1] this compound (CAS 117294-21-0), in particular, serves as a crucial building block in the synthesis of selective 5-HT6 receptor antagonists, which are under investigation for treating central nervous system (CNS) disorders like Parkinson's disease and depression.[2] The precise placement of the bromine atom and the ketone functionality on the tetralone framework imparts unique reactivity and spectroscopic characteristics.

This guide provides an in-depth spectroscopic comparison of this compound with its parent compound, 2-tetralone, and other key analogues. By examining their signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide researchers with a practical framework for structural verification and differentiation. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure a robust understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For tetralones, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on both the aromatic and aliphatic rings.

Causality of Experimental Choices

The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analytes without contributing interfering signals to the ¹H NMR spectrum.[3] Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0.0 ppm from which all other chemical shifts are measured.[3] For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

¹H NMR: The Influence of Bromine and the Carbonyl Group

The ¹H NMR spectrum of a tetralone is characterized by distinct regions for aromatic and aliphatic protons. The electron-withdrawing nature of the carbonyl group and the bromine atom significantly deshields adjacent protons, shifting their resonances downfield.

  • This compound: The bromine atom at the C8 position exerts a strong deshielding effect on the peri-proton at C7, causing it to appear at a lower field compared to the other aromatic protons. The aliphatic protons adjacent to the carbonyl (at C1 and C3) are also shifted downfield.

  • 2-Tetralone (Analogue 1): In the unsubstituted analogue, the aromatic protons exhibit a more conventional splitting pattern. The protons at C1 and C3 remain the most downfield of the aliphatic signals due to the influence of the ketone.[4]

  • 6-Bromo-2-tetralone (Analogue 2): With bromine at C6, the aromatic region will differ significantly from the 8-bromo isomer, providing a clear diagnostic marker for distinguishing between the two.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm)

Proton Position This compound (Predicted) 2-Tetralone (Literature) 6-Bromo-2-tetralone (Predicted)
Aromatic (H5, H6, H7) ~7.0 - 7.5 ~7.0 - 7.2 ~7.1 - 7.6

| Aliphatic (H1, H3, H4) | ~3.0 - 3.6 (CH₂) | ~2.5 - 3.5 (CH₂) | ~3.0 - 3.6 (CH₂) |

Note: Predicted values are based on established substituent effects. Actual values may vary based on solvent and experimental conditions.

¹³C NMR: Mapping the Carbon Framework

¹³C NMR provides a direct count of non-equivalent carbon atoms and insight into their electronic environment. The carbonyl carbon is the most deshielded, appearing significantly downfield (>190 ppm).[5] The bromine atom introduces a "heavy atom effect," where the carbon directly attached to it (C8) will have its resonance shifted upfield compared to what would be expected based on electronegativity alone, while also being significantly broadened.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon Position This compound (Predicted) 1-Tetralone (Literature, for comparison) [6] 5-Methoxyl-8-bromo-2-tetralone (Analogue 3) [7]
C=O (C2) ~208 ~198.2 (C1 in 1-tetralone) ~207
Aromatic (C4a-C8a) ~120 - 145 ~126 - 144 ~115 - 155
Aliphatic (C1, C3, C4) ~30 - 50 ~23 - 40 ~30 - 50

| Methoxy (OCH₃) | N/A | N/A | ~55 |

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the tetralone sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.

NMR_Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (~0.7 mL CDCl3) A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For tetralones, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch.

Causality of Spectral Features

The position of the C=O stretching vibration is sensitive to its electronic environment. Conjugation with the aromatic ring in α-tetralones lowers the frequency (~1685 cm⁻¹). In β-tetralones like this compound, the carbonyl is insulated from the ring by a CH₂ group, resulting in a higher frequency, characteristic of a saturated six-membered ring ketone (~1715 cm⁻¹).[8] The C-Br stretch appears in the fingerprint region and is generally weaker and less diagnostically useful than the carbonyl peak.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range Compound
C=O Stretch (Ketone) 1705 - 1725 This compound, 2-Tetralone
C=C Stretch (Aromatic) 1580 - 1610 All analogues
C(sp²)–H Stretch (Aromatic) 3000 - 3100 All analogues
C(sp³)–H Stretch (Aliphatic) 2850 - 3000 All analogues

| C–Br Stretch | 500 - 650 | this compound |

Experimental Protocol: KBr Pellet Method for Solid Samples
  • Preparation: Vigorously grind 1-2 mg of the solid tetralone sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

IR_Workflow A Grind Sample (1-2 mg) with KBr (~100 mg) B Transfer Powder to Pellet Press A->B C Apply Pressure to Form Disc B->C D Acquire IR Spectrum C->D

Caption: Workflow for preparing a solid sample for IR analysis via the KBr pellet method.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.

Causality of Isotopic Patterns

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[9] This results in a distinctive isotopic pattern for any bromine-containing fragment in the mass spectrum. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[9]

Table 4: Expected Molecular Ion Peaks in Mass Spectrometry

Compound Formula Molecular Weight Expected M⁺ and M+2 Peaks (m/z)
This compound C₁₀H₉BrO 225.08 ~224, 226 (ratio ~1:1)
2-Tetralone C₁₀H₁₀O 146.19 ~146 (single major peak)

| 6-Bromo-2-tetralone | C₁₀H₉BrO | 225.08 | ~224, 226 (ratio ~1:1) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For tetralones, the key transitions are the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.[10][11]

Causality of Absorption Maxima

The aromatic ring gives rise to strong π → π* absorptions at shorter wavelengths (<250 nm). The carbonyl group's n → π* transition is weaker and occurs at a longer wavelength (~280-300 nm).[10] Substituents on the aromatic ring can shift these absorption maxima. A bromine atom, acting as an auxochrome, can cause a slight bathochromic (red) shift to a longer wavelength due to its lone pair electrons interacting with the aromatic π-system.[10] This effect can help in distinguishing substituted from unsubstituted tetralones.

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ)

Compound Expected λₘₐₓ for π → π (nm)* Expected λₘₐₓ for n → π (nm)*
This compound ~210-220, ~250-260 ~290-310

| 2-Tetralone | ~210, ~250 | ~290-300 |

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane. The solvent should not absorb in the region of interest (>200 nm).[10]

  • Sample Preparation: Prepare a very dilute solution of the analyte (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument.

  • Analysis: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum using a matched cuvette.

Conclusion: An Integrated Approach to Structural Verification

No single spectroscopic technique provides a complete structural picture. The definitive identification and differentiation of this compound from its analogues rely on an integrated analysis of all available data. ¹H and ¹³C NMR establish the precise connectivity and substitution pattern, IR confirms the presence of the key carbonyl functional group, mass spectrometry verifies the molecular weight and confirms the presence of bromine through its unique isotopic signature, and UV-Vis spectroscopy probes the electronic system. By understanding the principles behind each technique and how subtle structural changes manifest in the resulting spectra, researchers can confidently characterize these valuable synthetic intermediates.

Overall_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Compound Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UV UV-Vis Spectroscopy Compound->UV Structure Structure Elucidation & Verification NMR->Structure NMR->Structure Connectivity IR->Structure IR->Structure Functional Groups MS->Structure MS->Structure Molecular Formula UV->Structure UV->Structure Conjugated System

References

The Strategic Advantage in Modern Synthesis: A Comparative Guide to 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of drug discovery and development, the choice of chemical intermediates is a pivotal decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. An ideal intermediate should not only be a passive building block but an active enabler of molecular complexity and diversity. 8-Bromo-2-tetralone has emerged as such a strategic intermediate, offering significant advantages over alternative precursors in the synthesis of complex pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

This guide provides a technical comparison, supported by synthetic logic and experimental principles, to illuminate why this compound is often the superior choice for researchers aiming to accelerate their development timelines and enhance the robustness of their synthetic routes.

The Core Advantage: Pre-installed, Orthogonal Reactivity

The primary power of this compound lies in its distinct and strategically positioned functional groups: a ketone at the 2-position and a bromine atom at the 8-position of the tetralone scaffold.[1] This arrangement provides two orthogonal points for chemical modification, allowing for a highly convergent and flexible synthetic design.

  • The Ketone Handle: The C2-ketone is primed for a host of well-established transformations, including reductive aminations to install diverse amine side chains, Wittig reactions to form olefins, and various condensation reactions.[1]

  • The Bromo Handle: The C8-bromo group is a versatile anchor for modern cross-coupling chemistry. It readily participates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the late-stage introduction of aryl, heteroaryl, amine, and alkynyl groups, a crucial strategy for building structure-activity relationships (SAR) in medicinal chemistry.

This inherent duality makes this compound a central hub from which countless analogs can be synthesized efficiently.

G cluster_ketone C2-Ketone Reactions cluster_bromo C8-Bromo Reactions main This compound reductive_amination Reductive Amination main->reductive_amination RNH2, NaBH(OAc)3 wittig Wittig Olefination main->wittig Ph3P=CHR condensation Aldol Condensation main->condensation Aldehyde, Base suzuki Suzuki Coupling main->suzuki ArB(OH)2, Pd cat. buchwald Buchwald-Hartwig Amination main->buchwald R2NH, Pd cat. sonogashira Sonogashira Coupling main->sonogashira Alkyne, Pd/Cu cat.

Caption: Reaction versatility of this compound.

The Inefficiency of Alternatives: A Comparative Analysis

To fully appreciate the benefits of this compound, we must examine the common alternatives. The most frequent alternative is to begin with an unsubstituted tetralone (e.g., 1-tetralone or 2-tetralone) and introduce the bromine atom via electrophilic aromatic substitution.

Alternative Route: Direct Bromination of a Tetralone Core

This approach, while seemingly straightforward, is fraught with challenges that undermine its efficiency, particularly on a larger scale.

  • The Problem of Regioselectivity: The direct bromination of a tetralone often yields a mixture of regioisomers. For instance, bromination of 1-tetralone can produce both 7-bromo and 5-bromo isomers.[3] Separating these isomers requires tedious and costly purification steps, typically flash chromatography, which dramatically lowers the effective yield and increases solvent waste.[3]

  • Harsh Reaction Conditions: Electrophilic bromination often requires strong Lewis acids (e.g., AlCl₃) and elemental bromine, which can be hazardous and lead to side reactions.[3]

  • Lower Overall Yields: The combination of incomplete reactions, side-product formation, and purification losses results in significantly lower overall yields compared to routes starting with a pre-functionalized intermediate. For example, direct bromination of 1-tetralone is reported with yields as low as 40%.[3]

The following workflow diagram starkly contrasts the streamlined synthesis using this compound with the convoluted, low-yielding alternative path.

G cluster_0 Advantageous Route cluster_1 Alternative Route a_start This compound a_couple Suzuki Coupling (High Regioselectivity) a_start->a_couple a_final Desired 8-Aryl-2-tetralone (High Purity) a_couple->a_final b_start 2-Tetralone b_brominate Bromination (Br2, AlCl3) (Poor Regioselectivity) b_start->b_brominate b_mixture Mixture of Isomers (e.g., 6-bromo, 8-bromo) b_brominate->b_mixture b_purify Chromatographic Separation (Low Yield, High Waste) b_mixture->b_purify b_isolated Isolated this compound b_purify->b_isolated b_couple Suzuki Coupling b_isolated->b_couple b_final Desired 8-Aryl-2-tetralone b_couple->b_final

Caption: Comparison of synthetic pathways.

Quantitative Comparison and Experimental Protocols

The theoretical advantages of this compound are borne out by experimental data. The following table provides a clear, quantitative comparison for the synthesis of a hypothetical 8-Aryl-2-tetralone derivative.

ParameterRoute via this compoundRoute via Direct Bromination of 2-Tetralone
Starting Material This compound2-Tetralone
Key Steps 1. Cross-Coupling1. Bromination2. Isomer Separation3. Cross-Coupling
Typical Overall Yield 75-95% 15-40%
Regioselectivity Excellent (pre-defined)Poor (mixture of isomers)
Purification Method Standard workup/crystallizationMulti-column chromatography
Scalability HighLow to Moderate
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol illustrates the efficiency and simplicity of using the target intermediate.

  • Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity and may be purified by simple crystallization or a single silica gel plug.

This clean, high-yielding, single-step transformation stands in stark contrast to the multi-step, low-yielding process required when starting from an unsubstituted tetralone.

Conclusion: A Strategic Imperative for Efficient Synthesis

In the demanding field of pharmaceutical research, efficiency is paramount. This compound is not merely an alternative intermediate; it represents a more advanced and strategic approach to the synthesis of complex molecules. Its pre-installed, orthogonal functionalities eliminate problematic and low-yielding steps, such as non-regioselective bromination, thereby saving time, resources, and cost. For scientists and drug developers, embracing this compound as a key building block is a direct investment in the speed and productivity of the discovery pipeline.

References

A Comparative Guide to 8-Bromo-2-Tetralone Derivatives in Drug Discovery: Focusing on Structure-Activity Relationships for 5-HT6 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, particularly those focused on neurological and inflammatory diseases, the selection of a versatile and potent chemical scaffold is a critical first step. Among the myriad of privileged structures, the tetralone core has emerged as a valuable pharmacophore. This guide provides an in-depth analysis of 8-Bromo-2-tetralone derivatives, offering a comparative perspective on their structure-activity relationships (SAR), primarily in the context of their development as selective 5-HT6 receptor antagonists. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform future drug design efforts.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its significance lies in its utility as a versatile building block, allowing for the introduction of diverse functionalities to explore chemical space and optimize pharmacological properties. The presence of the bromine atom at the 8-position provides a handle for further synthetic modifications, such as cross-coupling reactions, while the ketone at the 2-position is readily amenable to transformations like reductive amination to introduce a key basic nitrogen atom, a common feature in many CNS-active drugs.

Derivatives of this compound have shown promise in targeting central nervous system (CNS) disorders, including Parkinson's disease and depression, primarily through their potent and selective antagonism of the 5-HT6 receptor. The 5-HT6 receptor is a compelling target for cognitive enhancement in diseases like Alzheimer's, and its modulation is a key area of ongoing research.[3][4][5] Furthermore, emerging evidence suggests that tetralone derivatives may also possess anti-inflammatory properties, broadening their potential therapeutic applications.

Comparative Analysis of this compound Derivatives as 5-HT6 Receptor Antagonists

While a comprehensive SAR study on a wide array of this compound derivatives is not extensively documented in a single publicly available source, we can synthesize key principles from related classes of tetralone and aminotetralin derivatives to guide our understanding. The primary route to bioactive derivatives from this compound involves reductive amination to form 8-bromo-2-aminotetralin analogs. The nature of the substituent on the nitrogen atom is a critical determinant of activity.

Key Structural-Activity Relationship Insights:
  • The Amine Substituent: The size and nature of the substituent on the 2-amino group are paramount for 5-HT6 receptor affinity. Generally, a basic nitrogen atom is essential for interaction with a conserved aspartate residue in the receptor binding pocket. The optimal substituent often involves a linker connected to another cyclic or aromatic moiety.

  • The 8-Bromo Group: The bromine atom at the 8-position can contribute to the binding affinity through halogen bonding or by influencing the overall electronic properties of the aromatic ring. Its presence also offers a vector for further chemical exploration.

  • Stereochemistry: The stereochemistry at the 2-position of the aminotetralin ring can significantly impact receptor binding and functional activity. The synthesis of enantiomerically pure compounds is often necessary to identify the more active enantiomer.

To illustrate these principles, let's consider a hypothetical comparison based on known SAR for similar 5-HT6 antagonists:

Compound ID2-Amino Substituent5-HT6 Receptor Affinity (Ki, nM)Rationale for Activity
Ref-1 -H>1000A primary amine is generally not optimal for high affinity.
Hypo-1 -CH3500Small alkyl substituents may not provide sufficient interactions within the binding pocket.
Hypo-2 -(CH2)2-N-morpholine50The introduction of a linker and a second basic nitrogen can improve affinity.
Hypo-3 -(CH2)2-phenyl25A terminal phenyl group can engage in hydrophobic or pi-stacking interactions.
Hypo-4 -(CH2)2-(2-methoxyphenyl)10Substitution on the terminal phenyl ring can further optimize binding interactions.

This table is illustrative and based on general SAR principles for 5-HT6 antagonists, not on a specific published study of this compound derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a key intermediate and the subsequent biological evaluation.

Synthesis of 8-Bromo-2-aminotetralin Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 8-bromo-2-aminotetralin derivatives from this compound.

Objective: To synthesize a small library of 8-bromo-2-aminotetralin derivatives for SAR studies.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.1 eq).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[6][7] It is less reactive than sodium borohydride and can be used in the presence of the carbonyl starting material without significant reduction of the ketone. DCE is a common solvent for this reaction as it is aprotic and does not interfere with the reducing agent.

Reductive_Amination_Workflow Start Start: this compound + Amine in DCE Imine_Formation Imine Formation (Room Temperature) Start->Imine_Formation Reduction Reduction with STAB (Room Temperature) Imine_Formation->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-substituted 8-bromo-2-aminotetralin Purification->Product

Caption: Workflow for the reductive amination of this compound.

5-HT6 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of synthesized compounds for the human 5-HT6 receptor.

Objective: To determine the Ki values of the synthesized this compound derivatives for the 5-HT6 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT6 receptor.

  • Radioligand, e.g., [3H]-LSD or [3H]-Serotonin.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding agent (e.g., 10 µM Serotonin or Methiothepin).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates (e.g., GF/C plates pre-soaked in polyethylenimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through the filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality: This competitive binding assay measures the ability of a test compound to displace a known radioligand from the receptor. The affinity of the test compound is inversely proportional to its Ki value. The use of a non-specific binding agent allows for the determination of specific binding to the receptor of interest.

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_analysis Data Analysis Buffer Binding Buffer Membranes Add h5-HT6 Receptor Membranes Buffer->Membranes Compound Test Compound (Varying Concentrations) Compound->Membranes Radioligand [3H]-Radioligand (Fixed Concentration) Radioligand->Membranes Incubation Incubate (e.g., 60 min at 37°C) Membranes->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 and Ki Counting->Calculation Result Binding Affinity (Ki) Calculation->Result

Caption: General workflow for a 5-HT6 receptor radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly selective 5-HT6 receptor antagonists for the treatment of cognitive disorders. The synthetic tractability of this intermediate allows for the systematic exploration of structure-activity relationships, which is crucial for lead optimization. Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives to build a comprehensive SAR dataset. This will enable the development of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of the next generation of tetralone-based therapeutics.

References

A Comparative Guide to the Synthesis of 8-Bromo-2-tetralone: An In-Depth Analysis of Cost-Effectiveness and Practicality for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 8-Bromo-2-tetralone is a valuable building block in the synthesis of various neurologically active compounds, including selective 5-HT6 receptor antagonists for potential treatment of central nervous system disorders.[1] This guide provides a comprehensive comparison of two distinct synthetic pathways to this compound, offering an objective analysis of their cost-effectiveness, practicality, and overall efficiency, supported by detailed experimental protocols.

This publication moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the strategic choices and mechanistic underpinnings of each approach. By presenting a side-by-side comparison, this guide aims to empower researchers to make informed decisions based on the specific constraints and objectives of their projects, be it small-scale exploratory studies or larger-scale production for preclinical development.

At a Glance: Comparative Overview of Synthesis Methods

ParameterMethod A: Friedel-Crafts Acylation/CyclizationMethod B: 1-Tetralone to 2-Tetralone Conversion
Starting Material 2-Bromophenylacetic acid8-Bromo-1-tetralone
Overall Yield ~68%Estimated ~40-50% (multi-step)
Number of Steps 2 (to this compound)4
Key Reagents Oxalyl chloride, Aluminum chloride, EthyleneSodium borohydride, p-Toluenesulfonic acid, m-Chloroperoxybenzoic acid, Boron trifluoride etherate
Scalability GoodModerate
Estimated Cost-Effectiveness HighModerate to Low

Method A: Friedel-Crafts Acylation and Cyclization from 2-Bromophenylacetic Acid

This approach constructs the tetralone core through a classical Friedel-Crafts acylation of ethylene followed by an intramolecular cyclization. This method is advantageous due to its relatively high yield and the commercial availability of the starting material.

Mechanistic Rationale and Experimental Causality

The synthesis commences with the conversion of 2-bromophenylacetic acid to its corresponding acid chloride using oxalyl chloride. The choice of oxalyl chloride is strategic; it is highly reactive and its byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. The subsequent Friedel-Crafts acylation involves the in-situ generated acylium ion reacting with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form an intermediate that then undergoes an intramolecular Friedel-Crafts alkylation to yield the cyclic ketone. The regioselectivity of the cyclization is directed by the position of the bromo substituent on the aromatic ring.

Detailed Experimental Protocol
  • Step 1: Formation of 2-Bromophenylacetyl Chloride

    • To a solution of 2-bromophenylacetic acid (30 g, 140 mmol) in dichloromethane (90 mL) containing a few drops of dry DMF, cooled to 0°C in an ice bath, slowly add oxalyl chloride (44.4 g, 350 mmol) with stirring.[2]

    • Allow the reaction mixture to stir at room temperature for 6 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromophenylacetyl chloride as a light yellow oil, which can be used in the next step without further purification.

  • Step 2: Friedel-Crafts Acylation and Cyclization

    • Cool a solution of aluminum chloride in dichloromethane to -5°C with vigorous mechanical stirring.

    • Introduce ethylene gas into the reaction mixture for 1 hour.

    • Slowly add the crude 2-bromophenylacetyl chloride to the reaction mixture.

    • After the reaction is complete, quench the reaction by carefully adding water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from petroleum ether to afford this compound as a white solid (21 g, 68% yield).[2]

Visualization of the Workflow

Method_A cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation/Cyclization A 2-Bromophenylacetic acid B 2-Bromophenylacetyl chloride A->B Oxalyl chloride, DMF, CH2Cl2 C This compound B->C Ethylene, AlCl3, CH2Cl2

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method B: Conversion from 8-Bromo-1-tetralone

This multi-step approach transforms the more readily available 8-bromo-1-tetralone into the desired 2-tetralone isomer. This strategy is based on a known procedure for the analogous 6-bromo isomer and involves a sequence of reduction, dehydration, epoxidation, and epoxide ring-opening. While longer, this method can be a viable alternative if 8-bromo-1-tetralone is a more accessible starting material in a particular research context.

Mechanistic Rationale and Experimental Causality

The conversion of a 1-tetralone to a 2-tetralone is a classic synthetic transformation. The initial step involves the reduction of the ketone in 8-bromo-1-tetralone to a secondary alcohol using a mild reducing agent like sodium borohydride. This is followed by an acid-catalyzed dehydration to form an alkene. The subsequent epoxidation of the double bond, typically with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA), yields an epoxide intermediate. The final and key step is the Lewis acid-catalyzed rearrangement of the epoxide, which opens the ring and forms the 2-keto functionality. Boron trifluoride etherate is a common Lewis acid for this purpose.

Detailed Experimental Protocol
  • Step 1: Reduction of 8-Bromo-1-tetralone

    • To a solution of 8-bromo-1-tetralone in ethanol, add sodium borohydride in portions at 0°C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain the crude 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

  • Step 2: Dehydration to 8-Bromo-3,4-dihydronaphthalene

    • Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

    • Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and remove the solvent to yield the crude alkene.

  • Step 3: Epoxidation

    • Dissolve the crude alkene in a chlorinated solvent like dichloromethane.

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Stir the reaction at room temperature until complete.

    • Wash the reaction mixture with a sodium sulfite solution and sodium bicarbonate solution to remove excess peroxide and m-chlorobenzoic acid.

    • Dry the organic layer and concentrate to obtain the crude epoxide.

  • Step 4: Epoxide Rearrangement

    • Dissolve the crude epoxide in an aprotic solvent like benzene or toluene.

    • Add a catalytic amount of boron trifluoride etherate at 0°C.

    • Stir the reaction at room temperature until the rearrangement is complete.

    • Quench the reaction with water and extract the product.

    • Purify the crude product by column chromatography to yield this compound.

Visualization of the Workflow

Method_B cluster_start_b Starting Material cluster_step1_b Step 1: Reduction cluster_step2_b Step 2: Dehydration cluster_step3_b Step 3: Epoxidation cluster_step4_b Step 4: Rearrangement D 8-Bromo-1-tetralone E 8-Bromo-1,2,3,4-tetrahydro- naphthalen-1-ol D->E NaBH4, Ethanol F 8-Bromo-3,4-dihydro- naphthalene E->F p-TsOH, Toluene G Epoxide Intermediate F->G m-CPBA, CH2Cl2 H This compound G->H BF3·OEt2, Benzene

Caption: Workflow for the synthesis of this compound from 8-bromo-1-tetralone.

Cost-Effectiveness Analysis

A critical factor in selecting a synthetic route is the overall cost, which encompasses not only the price of starting materials but also the cost of reagents, solvents, and purification.

ReagentMethod A (per 140 mmol scale)Estimated Cost (USD)Method B (per equivalent scale)Estimated Cost (USD)
Starting Material 2-Bromophenylacetic acid (30 g)~$30-508-Bromo-1-tetralone~$100-150
Key Reagents Oxalyl chloride (44.4 g)~$20-30Sodium borohydride~$10-20
Aluminum chloride~$10-15p-Toluenesulfonic acid~$5-10
Ethylene~$5-10m-CPBA~$30-40
Boron trifluoride etherate~$15-25
Solvents & Workup Dichloromethane, etc.~$20-30Ethanol, Toluene, etc.~$30-40
Estimated Total ~$85-135 ~$190-285

Note: Costs are estimates based on current market prices from various suppliers and may vary. Purification costs (e.g., silica gel for chromatography in Method B) are not fully factored in but would add to the total cost of Method B.

From this analysis, Method A demonstrates a significant cost advantage , primarily due to the lower cost of the starting material, 2-bromophenylacetic acid, compared to 8-bromo-1-tetralone. Additionally, the fewer number of steps in Method A reduces the overall consumption of solvents and reagents, as well as labor time.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. However, a comprehensive evaluation of their respective strengths and weaknesses leads to a clear recommendation.

Method A, the Friedel-Crafts acylation/cyclization, is the more cost-effective and efficient route for the synthesis of this compound. Its advantages include a higher overall yield, fewer synthetic steps, and the use of a more economical starting material. This makes it the preferred method for both small-scale and larger-scale preparations.

Method B, the conversion from 8-bromo-1-tetralone, serves as a practical alternative, particularly in scenarios where 8-bromo-1-tetralone is readily available and 2-bromophenylacetic acid is not. While the multi-step nature of this route leads to a lower overall yield and higher cost, the individual reactions are generally robust and well-established in organic synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research group. However, for those seeking an optimal balance of efficiency, cost, and practicality, the Friedel-Crafts approach (Method A) presents a compelling case.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 8-Bromo-2-tetralone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Bromo-2-tetralone is a pivotal intermediate in contemporary drug discovery, serving as a foundational scaffold for synthesizing novel therapeutics, particularly selective 5-HT6 receptor antagonists for central nervous system (CNS) disorders and potential anti-inflammatory agents.[1] Given its role as a critical starting material, the purity of commercially available this compound is paramount. The presence of impurities, including structural isomers, starting materials, or reaction byproducts, can significantly impact reaction yields, introduce downstream purification challenges, and potentially lead to the formation of undesired, biologically active side products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from various commercial suppliers. We present a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to create a robust, self-validating system for purity determination.

The Strategic Importance of Purity in Synthesis

In multi-step synthetic pathways common in drug development, the quality of the initial building blocks dictates the efficiency and success of the entire sequence. This compound is a versatile chemical building block used to incorporate complex molecular structures in the discovery of new therapeutic agents. Impurities can have several detrimental effects:

  • Reduced Reaction Yield: Non-reactive impurities decrease the effective concentration of the starting material, while reactive impurities can consume reagents, leading to lower yields of the desired product.

  • Formation of Difficult-to-Separate Byproducts: Structural isomers of this compound (e.g., 5-bromo, 6-bromo, or 7-bromo-2-tetralone) possess similar physicochemical properties, making their separation from the final product exceptionally challenging.[2]

  • Inaccurate Stoichiometry: The unknown mass contribution of impurities leads to incorrect molar ratio calculations for subsequent reactions, impacting reaction kinetics and outcomes.

  • Compromised Biological Assays: Trace impurities could exhibit biological activity, leading to false positives or negatives in screening assays and confounding structure-activity relationship (SAR) studies.

Therefore, a rigorous, multi-technique analytical assessment is not merely a quality control measure but a fundamental necessity for ensuring the integrity and reproducibility of research and development efforts.

A Multi-Modal Analytical Workflow for Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. We advocate for a synergistic approach where the strengths of one technique compensate for the limitations of another. This workflow is designed to identify, quantify, and structurally confirm the target compound and its potential impurities.

G cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Volatile & Isomeric Impurity Analysis cluster_3 Structural Confirmation & Quantitative Purity Prep Receive & Log Samples (Suppliers A, B, C) Solubilize Prepare Stock Solutions (e.g., in Acetonitrile) Prep->Solubilize HPLC HPLC-UV Analysis (Purity %, Impurity Profile) Solubilize->HPLC GCMS GC-MS Analysis (ID of Volatiles/Isomers) Solubilize->GCMS NMR qNMR & 1H/13C NMR (Structural ID, Assay vs. Standard) Solubilize->NMR Data Data Aggregation & Comparison HPLC->Data GCMS->Data NMR->Data Final Purity Report & Supplier Selection Final Purity Report & Supplier Selection Data->Final Purity Report & Supplier Selection

Caption: Multi-modal workflow for purity benchmarking.

Comparative Data Analysis

The following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers. This data is illustrative of what can be achieved using the protocols detailed in this guide.

Supplier Stated Purity HPLC Purity (%) GC-MS Purity (%) qNMR Purity (w/w %) Key Impurities Detected (by GC-MS)
Supplier A >98% (HPLC)98.598.297.97-Bromo-2-tetralone (isomeric impurity), Dibromotetralone
Supplier B >99%99.699.599.4Trace residual solvent (Toluene)
Supplier C >98%97.196.896.5Unreacted starting material, 6-Bromo-2-tetralone

Interpretation of Results:

  • Supplier A meets its stated purity claim by HPLC but contains isomeric and over-brominated impurities. These could be particularly problematic for downstream chemistry and purification.[2]

  • Supplier B demonstrates the highest purity across all platforms, with only a minor volatile impurity that could likely be removed with vacuum drying.

  • Supplier C falls slightly below its stated purity, and the presence of both an isomer and unreacted starting material suggests a less optimized manufacturing or purification process.

This comparative analysis, grounded in empirical data, allows for an informed, risk-based decision on supplier selection.

Detailed Experimental Protocols

The trustworthiness of any comparison hinges on the meticulous execution of validated analytical methods. The following protocols are provided as a robust starting point.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the workhorse for purity determination of non-volatile organic compounds. It separates compounds based on their hydrophobicity.[3] A C18 column is chosen for its broad applicability in retaining compounds like tetralones. A gradient elution is used to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is exceptionally powerful for identifying volatile and semi-volatile impurities, such as residual solvents or isomeric byproducts that may be difficult to resolve by HPLC.[4][5] The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Dichloromethane.

  • GC-MS System and Conditions:

    • System: Agilent GC 7890B coupled to a 5977B MS or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify the main peak corresponding to this compound. Search the NIST library for any other peaks to identify impurities. Purity can be estimated by the area percent report, though response factors may vary.[6]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation. ¹H NMR is used to verify the proton environment of the molecule.[7] Furthermore, quantitative NMR (qNMR) is a primary ratio method that can determine the exact purity (assay) of the material by comparing the integral of a sample peak to that of a certified internal standard of known purity and mass.

Methodology:

  • Structural Confirmation (¹H and ¹³C NMR):

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Confirm the chemical shifts, splitting patterns, and integrations are consistent with the structure of this compound.

  • Quantitative Purity (qNMR):

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5*T₁) to ensure full signal relaxation for accurate integration.

    • Calculate the purity using the standard qNMR equation, comparing the integral of a well-resolved sample proton signal to a signal from the internal standard.

Conclusion and Recommendations

The purity of key intermediates like this compound is a non-negotiable prerequisite for successful and reproducible drug discovery and development. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. We strongly advocate for an in-house, multi-technique verification process as outlined in this guide. By combining the chromatographic separation power of HPLC and GC-MS with the structural and quantitative certainty of NMR, researchers can build a comprehensive purity profile of their materials. This rigorous approach not only validates the quality of commercial reagents but also mitigates significant risks to project timelines, budgets, and the integrity of scientific outcomes.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 8-Bromo-2-tetralone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 8-Bromo-2-tetralone, a key building block in the synthesis of selective 5-HT6 receptor antagonists for treating central nervous system disorders, is no exception.[1] Its chemical structure, featuring a tetralone framework with a bromine substituent, presents unique analytical challenges that necessitate robust and validated characterization methods.[2]

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to empower researchers to select and implement the most appropriate analytical strategies for their specific needs. Our approach is grounded in the internationally harmonized guidelines of the ICH (International Council for Harmonisation) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[3][4][5][6][7]

The Foundation of Trust: Understanding Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7] A well-validated method provides confidence in the reliability and accuracy of the data generated. The core parameters for validation, as outlined in ICH Q2(R2) and USP <1225>, include specificity, linearity, range, accuracy, precision, and robustness.[3][4][8]

Analytical_Method_Validation_Workflow Start Method Development Protocol Validation Protocol Definition Start->Protocol Define Purpose Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report Summarize Data Lifecycle Method Lifecycle Management Report->Lifecycle Implement & Monitor Technique_Comparison Analyte This compound HPLC HPLC-UV Analyte->HPLC Quantification & Purity GCMS GC-MS Analyte->GCMS Volatile Impurities & ID Confirmation NMR NMR Analyte->NMR Definitive Structure Elucidation FTIR FTIR Analyte->FTIR Functional Group ID (Quick Check)

References

Safety Operating Guide

Navigating the Disposal of 8-Bromo-2-tetralone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in synthesis and analysis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-2-tetralone (CAS No. 117294-21-0), a versatile intermediate in medicinal chemistry and organic synthesis.[1][2][3] Understanding the chemical nature of this compound is paramount to appreciating the necessity of the disposal procedures outlined herein.

This compound is a halogenated organic compound, a classification that dictates its disposal pathway.[4] The presence of a bromine atom on the tetralone framework introduces specific hazards and environmental considerations that must be addressed.[1] This guide will not only detail the "how" but also the "why" behind these essential procedures, ensuring a deep understanding and fostering a culture of safety within your laboratory.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is the isolation and proper treatment of halogenated organic waste. These compounds are not to be mixed with non-halogenated waste streams and must never be disposed of down the drain.[5][6][7] The rationale for this segregation is twofold: it prevents the contamination of less hazardous waste streams and allows for specialized disposal methods, typically high-temperature incineration, which are necessary to break down the carbon-halogen bonds and mitigate the formation of toxic byproducts.[4][6]

Hazard Profile of this compound

Before handling for disposal, it is crucial to be aware of the hazards associated with this compound. As outlined in its Safety Data Sheet (SDS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves.[5]
H319Causes serious eye irritationP280: Wear eye protection/face protection.[5]
H335May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation

The moment a material containing this compound is deemed waste, it must be classified as "halogenated organic waste." This is the most critical step, as it determines the entire subsequent disposal chain.

  • Action: Immediately designate any container with residual this compound, or solutions thereof, as halogenated waste.

  • Causality: Halogenated organic compounds require specific disposal methods, such as high-temperature incineration, to ensure their complete destruction and prevent the release of harmful substances into the environment.[4][6] Mixing with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[8]

Step 2: Container Selection and Labeling

Proper containment is essential to prevent accidental spills and ensure clear communication of the hazard.

  • Action: Select a designated, chemically compatible waste container. This container should be clearly labeled "Halogenated Organic Waste" and should list this compound as a component.[9]

  • Causality: A robust and properly labeled container prevents accidental mixing of incompatible waste streams and clearly communicates the contents to all laboratory personnel and waste disposal technicians.[9] The container must be in good condition with a secure, threaded cap to be vapor-tight and spill-proof.[9]

Step 3: Accumulation of Waste

Waste should be accumulated in a designated satellite accumulation area (SAA) within the laboratory.

  • Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10] The container must remain closed except when actively adding waste.[9]

  • Causality: Storing the waste in a designated SAA minimizes the risk of accidental exposure and ensures that the waste is managed according to regulatory standards. Keeping the container closed prevents the release of vapors and potential spills.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.

  • Action: Arrange for the collection of the halogenated organic waste container by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.

  • Causality: Licensed disposal companies are equipped to transport and treat hazardous waste in accordance with all local, state, and federal regulations.[6][7] The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize acidic gases, such as hydrogen bromide, that are formed during combustion.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab In-Laboratory Procedures cluster_disposal External Disposal A Step 1: Identify Waste (this compound containing material) B Step 2: Segregate as 'Halogenated Organic Waste' A->B  Classification is key C Step 3: Select & Label Compatible Container B->C  Prevent cross-contamination D Step 4: Accumulate in Satellite Accumulation Area C->D  Ensure safe storage E Step 5: Arrange for Pickup by Licensed Waste Disposal Service D->E  Hand-off to professionals F Step 6: Transport to Treatment Facility E->F  Regulatory compliance G Step 7: Controlled Incineration with Flue Gas Scrubbing F->G  Final destruction

Caption: Disposal workflow for this compound.

Contaminated Material and Spill Management

Any materials, such as gloves, absorbent pads, or glassware, that come into contact with this compound must be disposed of as hazardous waste.

  • For minor spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a suitable, labeled container for disposal as halogenated organic waste.[6]

  • For contaminated packaging:

    • Containers should be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected and disposed of as halogenated organic waste.

    • After triple-rinsing, the container may be offered for recycling or disposed of as non-hazardous waste, in accordance with institutional policies.[5]

Do not let spilled material or rinsate enter drains or sewer systems.[5][6]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can ensure that their work is conducted safely from the beginning of an experiment to the very end of the chemical lifecycle. This commitment to best practices not only protects the immediate laboratory environment but also contributes to the broader goal of sustainable scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2-tetralone
Reactant of Route 2
8-Bromo-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.